Product packaging for 2-Fluoro-2-(p-tolyl)acetic acid(Cat. No.:CAS No. 175845-89-3)

2-Fluoro-2-(p-tolyl)acetic acid

Cat. No.: B3109799
CAS No.: 175845-89-3
M. Wt: 168.16 g/mol
InChI Key: URCFRJNTJAVECW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Fluoro-2-(p-tolyl)acetic acid is a useful research compound. Its molecular formula is C9H9FO2 and its molecular weight is 168.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO2 B3109799 2-Fluoro-2-(p-tolyl)acetic acid CAS No. 175845-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-2-(4-methylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-2-4-7(5-3-6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCFRJNTJAVECW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Fluoro-2-(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physical properties, a putative synthesis protocol, and a general experimental workflow for the analysis of 2-Fluoro-2-(p-tolyl)acetic acid. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Physical Properties

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and, for comparative purposes, the experimental data for the related compound p-tolylacetic acid.

PropertyThis compoundp-Tolylacetic acid (for comparison)
Molecular Formula C₉H₉FO₂[1]C₉H₁₀O₂
Molecular Weight 168.16 g/mol [1]150.17 g/mol
Melting Point Data not available88-92 °C
Boiling Point Data not available265-267 °C
Density Data not availableData not available
Solubility Data not availableData not available
pKa Data not availableData not available
Topological Polar Surface Area (TPSA) 37.3 Ų[1]37.3 Ų
LogP (calculated) 2.09022[1]1.9
Hydrogen Bond Acceptors 1[1]2
Hydrogen Bond Donors 1[1]1

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general method for the synthesis of α-fluoro-α-aryl acetic acids can be extrapolated from procedures for analogous compounds. The following protocol is a representative example based on the fluorination of a precursor ester.

Putative Synthesis of this compound

This protocol is based on the synthesis of similar α-fluoro-α-aryl acetic acids and should be adapted and optimized for the specific target compound.

Step 1: Synthesis of Ethyl 2-(p-tolyl)acetate

This is a standard esterification and is not detailed here. The starting material, p-tolylacetic acid, is commercially available.

Step 2: α-Fluorination of Ethyl 2-(p-tolyl)acetate

  • To a solution of ethyl 2-(p-tolyl)acetate in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane), add a non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen) to generate the enolate.

  • To the resulting enolate solution, add an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, portion-wise while maintaining the low temperature.

  • Allow the reaction to stir at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ethyl 2-fluoro-2-(p-tolyl)acetate by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

  • Dissolve the purified ethyl 2-fluoro-2-(p-tolyl)acetate in a mixture of a suitable solvent (e.g., ethanol, tetrahydrofuran) and an aqueous solution of a strong base (e.g., sodium hydroxide, lithium hydroxide).

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and carefully acidify with a dilute strong acid (e.g., 1 M hydrochloric acid) to a pH of approximately 1-2.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The final product can be further purified by recrystallization from a suitable solvent system.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity, mechanism of action, or associated signaling pathways for this compound.

In the absence of specific data for the target compound, a generalized workflow for the synthesis and characterization of a novel fluorinated acetic acid derivative is presented below. This workflow outlines the logical progression from synthesis to characterization, which is a fundamental process in chemical and pharmaceutical research.

G Generalized Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Determination start Starting Materials (e.g., p-tolylacetic acid ester) reaction α-Fluorination start->reaction hydrolysis Ester Hydrolysis reaction->hydrolysis purification Purification (e.g., Recrystallization) hydrolysis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir purity Purity Analysis (HPLC, Elemental Analysis) purification->purity mp Melting Point purity->mp sol Solubility purity->sol pka pKa Determination purity->pka

Caption: Generalized workflow for the synthesis and characterization of a novel fluorinated acetic acid.

References

In-depth Technical Guide: 2-Fluoro-2-(p-tolyl)acetic acid (CAS 175845-89-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

2-Fluoro-2-(p-tolyl)acetic acid is a solid organic compound. The introduction of a fluorine atom at the alpha-position of the carboxylic acid is expected to influence its acidity and lipophilicity compared to the parent compound, p-tolylacetic acid. A summary of its known and predicted properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 175845-89-3ChemScene[1]
Molecular Formula C₉H₉FO₂ChemScene[1]
Molecular Weight 168.16 g/mol ChemScene[1]
Purity ≥98%ChemScene[1]
Topological Polar Surface Area (TPSA) 37.3 ŲChemScene[1]
LogP (Predicted) 2.09022ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 1ChemScene[1]
Rotatable Bonds 2ChemScene[1]
Storage Room temperatureChemScene[1]

Synthesis and Characterization

Synthesis

A specific, detailed, and peer-reviewed synthesis protocol for this compound is not currently available in the scientific literature. However, general methods for the synthesis of α-fluoroaryl acetic acids can provide a theoretical framework for its preparation. One potential synthetic route could involve the direct fluorination of p-tolylacetic acid or a suitable derivative.

A generalized workflow for such a synthesis is depicted below.

G General Synthetic Workflow for α-Fluoroaryl Acetic Acids start p-Tolylacetic Acid Derivative (e.g., Ester or Silyl Ketene Acetal) reaction Electrophilic or Nucleophilic Fluorination Reaction start->reaction reagent Fluorinating Agent (e.g., Selectfluor, N-Fluorobenzenesulfonimide) reagent->reaction hydrolysis Hydrolysis reaction->hydrolysis product This compound hydrolysis->product purification Purification (e.g., Chromatography, Recrystallization) product->purification

Caption: A potential synthetic pathway to this compound.

Spectroscopic Characterization

As of now, publicly accessible NMR, IR, or mass spectrometry data specifically for this compound has not been identified. Researchers acquiring this compound are advised to perform full analytical characterization to confirm its identity and purity.

Biological Activity and Potential Applications

There is currently no specific information in the scientific literature regarding the biological activity of this compound. The introduction of a fluorine atom can significantly alter the biological properties of a molecule, often enhancing metabolic stability, binding affinity, and cell permeability.

Given the structural similarity to other phenylacetic acid derivatives, potential areas of investigation could include its activity as an anti-inflammatory agent, a plant growth regulator, or as an intermediate in the synthesis of more complex pharmaceutical compounds. A logical workflow for preliminary biological screening is suggested below.

G Workflow for Preliminary Biological Screening compound This compound assay1 In vitro Cytotoxicity Assays (e.g., MTT, LDH) compound->assay1 assay2 Enzyme Inhibition Assays (e.g., COX-1/COX-2) compound->assay2 assay3 Receptor Binding Assays compound->assay3 data Data Analysis assay1->data assay2->data assay3->data conclusion Identification of Potential Biological Activity data->conclusion

Caption: A suggested workflow for the initial biological evaluation.

Signaling Pathways

Due to the lack of research on its biological effects, there are no known signaling pathways associated with this compound.

Conclusion

This compound is a commercially available compound with limited publicly available technical data beyond its basic chemical properties. This guide provides a summary of the existing information and outlines potential avenues for future research, including synthetic strategies and preliminary biological screening workflows. A critical need exists for the scientific community to publish detailed experimental data, including synthesis, characterization, and biological evaluation, to fully understand the potential of this molecule in research and drug development.

References

Unraveling the Mechanism of Action of 2-Fluoro-2-(p-tolyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-2-(p-tolyl)acetic acid is a synthetic organic compound with potential pharmacological applications. This technical guide aims to provide a comprehensive overview of its mechanism of action. However, a thorough review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological activities and cellular targets of this molecule. While direct studies on this compound are scarce, this document will explore the potential mechanisms by drawing parallels with structurally similar compounds and outlining a roadmap for future research to elucidate its precise mode of action.

Introduction

This compound is a carboxylic acid derivative characterized by a fluorine atom and a p-tolyl group attached to the alpha-carbon. Its structural features suggest potential interactions with biological systems, particularly enzymes and receptors involved in inflammatory and metabolic pathways. The presence of the fluorine atom can significantly alter the compound's acidity, lipophilicity, and metabolic stability, potentially enhancing its pharmacological properties compared to its non-fluorinated counterparts.

Putative Mechanisms of Action Based on Structural Analogs

Given the lack of direct experimental data on this compound, we can hypothesize potential mechanisms of action by examining related acetic acid derivatives that have been studied for their biological activities.

Anti-inflammatory Activity through Cyclooxygenase (COX) Inhibition

Numerous aryl acetic acid derivatives are known to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. For instance, studies on novel phenoxy acetic acid derivatives have demonstrated selective COX-2 inhibition with IC50 values in the nanomolar range.[1] Similarly, N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers have been shown to be dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX).[2] It is plausible that this compound could also interact with the active site of COX enzymes.

Hypothesized Signaling Pathway:

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound (Hypothesized) Compound->COX_Enzymes Inhibition

Caption: Hypothesized inhibition of the COX pathway by this compound.

Modulation of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Another potential target is microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme downstream of COX-2 that is specifically involved in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. Research on 2-(thiophen-2-yl)acetic acid-based compounds has identified selective mPGES-1 inhibitors.[3] The structural similarity suggests that this compound could potentially act as an mPGES-1 inhibitor.

Hypothesized Signaling Pathway:

mPGES1_Inhibition PGH2 Prostaglandin H2 (PGH2) mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation_Pain Inflammation & Pain PGE2->Inflammation_Pain Compound This compound (Hypothesized) Compound->mPGES1 Inhibition

Caption: Hypothesized inhibition of mPGES-1 by this compound.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines key experiments.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models Enzyme_Assays Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX, mPGES-1) Binding_Assays Receptor Binding Assays Enzyme_Assays->Binding_Assays Cell_Viability Cell Viability Assays (e.g., MTT, MTS) Binding_Assays->Cell_Viability Cytokine_Profiling Cytokine Profiling (e.g., ELISA, Luminex) Cell_Viability->Cytokine_Profiling Signaling_Pathway_Analysis Western Blot / RT-qPCR (e.g., NF-κB, MAPK pathways) Cytokine_Profiling->Signaling_Pathway_Analysis Metabolomics Metabolomic Profiling Signaling_Pathway_Analysis->Metabolomics Target_Identification Target Identification (e.g., Affinity Chromatography, Proteomics) Signaling_Pathway_Analysis->Target_Identification Animal_Models Animal Models of Disease (e.g., Inflammation, Pain) Metabolomics->Animal_Models PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Studies Animal_Models->PK_PD Toxicology Toxicology Studies PK_PD->Toxicology

Caption: Proposed experimental workflow to elucidate the mechanism of action.

Data Presentation: A Template for Future Studies

As quantitative data becomes available, it should be summarized in a structured format for clarity and comparison. Below are template tables for organizing potential experimental results.

Table 1: In Vitro Enzyme Inhibition Data

Target EnzymeIC50 (µM)Assay MethodReference
COX-1
COX-2
5-LOX
mPGES-1

Table 2: Cell-Based Assay Results

Cell LineAssayEndpointEC50 (µM)Reference
Cytokine Release (e.g., TNF-α)
Gene Expression (e.g., IL-6)
Cell Viability

Conclusion and Future Directions

The mechanism of action of this compound remains to be elucidated. Based on the chemical structure and the activities of related compounds, it is hypothesized that this molecule may act as an anti-inflammatory agent, potentially through the inhibition of COX enzymes or mPGES-1. The proposed experimental workflow provides a clear path forward for researchers to systematically investigate its biological targets and signaling pathways. Future studies are crucial to unlock the therapeutic potential of this compound and to populate the data tables presented in this guide. Such research will be invaluable for the drug development community in assessing the viability of this compound as a novel therapeutic agent.

References

Uncharted Territory: The Biological Activity of 2-Fluoro-2-(p-tolyl)acetic Acid Remains Largely Unexplored

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the biological activity of 2-Fluoro-2-(p-tolyl)acetic acid. Despite its availability from chemical suppliers, dedicated research into its pharmacological effects, mechanism of action, and potential therapeutic applications appears to be limited or non-existent.

Currently, information on this compound is primarily confined to its chemical identity, including its CAS number (175845-89-3) and basic physicochemical properties.[1][2][3] However, in-depth studies detailing its interactions with biological systems, such as in vitro and in vivo experiments, are conspicuously absent from the surveyed literature.

While research exists for structurally related compounds, such as other fluoro-substituted acetic acid derivatives and various isomers of tolyl-acetic acid, a direct extrapolation of their biological activities to this compound would be speculative and scientifically unsound. The precise biological impact of the specific combination and arrangement of the fluorine atom and the p-tolyl group in this molecule is yet to be determined.

The absence of published research means there is no quantitative data on its biological effects, no established experimental protocols for its study, and no known signaling pathways that it modulates. Consequently, the creation of a detailed technical guide with data tables and pathway diagrams, as initially requested, is not feasible at this time.

This lack of information presents a clear opportunity for novel research. Future investigations could explore a wide range of potential biological activities, including but not limited to:

  • Enzyme inhibition: Many fluorinated organic acids are known to be potent enzyme inhibitors.

  • Receptor binding: The tolyl group could facilitate interactions with various cellular receptors.

  • Antimicrobial or anticancer effects: These are common areas of investigation for novel small molecules.

Further research, beginning with foundational in vitro screening assays, would be necessary to elucidate the biological profile of this compound. Such studies would be the first step in determining if this compound holds any promise for future drug development.

References

An In-depth Technical Guide to 2-Fluoro-2-(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-Fluoro-2-(p-tolyl)acetic acid, catering to researchers, scientists, and professionals in the field of drug development. The document details the synthesis, physicochemical properties, and potential biological relevance of this fluorinated carboxylic acid.

Core Compound Properties

This compound is a halogenated derivative of p-tolylacetic acid. The introduction of a fluorine atom at the alpha position can significantly alter the compound's chemical and biological properties, including its acidity, lipophilicity, and metabolic stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 175845-89-3[1][2]
Molecular Formula C₉H₉FO₂[1][2]
Molecular Weight 168.16 g/mol [1][2]
Purity ≥98% (Commercially available)[1][2]
Topological Polar Surface Area 37.3 Ų[1]
LogP (Predicted) 2.09[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 1[1]
Rotatable Bonds 2[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the direct α-C–H fluorination of the parent compound, p-tolylacetic acid. A notable method utilizes a boron-catalyzed approach, which offers high yields and good functional group tolerance.

Experimental Protocol: Boron-Catalyzed α-C–H Fluorination

This protocol is based on a general method for the fluorination of aryl acetic acids and has been adapted for the specific synthesis of this compound.[3][4]

Materials:

  • p-Tolylacetic acid

  • Selectfluor

  • B(C₆F₅)₃ (Tris(pentafluorophenyl)borane)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add p-tolylacetic acid and the boron catalyst, B(C₆F₅)₃.

  • Dissolve the starting materials in an anhydrous solvent.

  • Add Selectfluor to the reaction mixture.

  • Stir the reaction at the specified temperature and for the required duration as optimized for the general procedure.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Diagram 1: General Workflow for Boron-Catalyzed Fluorination

G start Start reactants p-Tolylacetic Acid + B(C6F5)3 + Selectfluor start->reactants dissolve Dissolve in Anhydrous Solvent reactants->dissolve react Stir under Inert Atmosphere dissolve->react workup Aqueous Work-up react->workup extract Solvent Extraction workup->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic Data

¹H NMR:

  • A doublet for the α-proton, split by the adjacent fluorine atom.

  • Singlet for the methyl protons of the tolyl group.

  • Aromatic protons appearing as two doublets (an AA'BB' system).

  • A broad singlet for the carboxylic acid proton.

¹³C NMR:

  • A doublet for the α-carbon due to coupling with the fluorine atom.

  • Signals for the aromatic carbons, with the carbon attached to the fluorinated acetic acid moiety showing a smaller C-F coupling.

  • A signal for the methyl carbon.

  • A signal for the carbonyl carbon.

¹⁹F NMR:

  • A doublet corresponding to the single fluorine atom, split by the α-proton.

Mass Spectrometry:

  • The molecular ion peak (M+) would be expected at m/z = 168.

  • Fragmentation patterns would likely involve the loss of the carboxyl group and potentially the fluorine atom.

Infrared (IR) Spectroscopy:

  • A broad O-H stretch from the carboxylic acid group (around 3000 cm⁻¹).

  • A strong C=O stretch from the carbonyl group (around 1700 cm⁻¹).

  • C-F stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations.

Biological Activity and Applications

Currently, there is a lack of specific studies detailing the biological activity, mechanism of action, or involvement in signaling pathways of this compound. However, the introduction of fluorine into bioactive molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.

The non-fluorinated parent compound, p-tolylacetic acid, has been investigated for its potential anticancer and anti-inflammatory properties. It is plausible that this compound could exhibit modulated or enhanced biological activities compared to its non-fluorinated counterpart. Further research is required to elucidate the specific biological profile of this compound.

Diagram 2: Potential Research Trajectory

G A Synthesis and Characterization B In vitro Screening A->B Biological Evaluation C Mechanism of Action Studies B->C Identified Activity D In vivo Efficacy C->D Validated Target E Lead Optimization D->E Promising Results

Caption: A logical progression for the future investigation of this compound.

Conclusion

This compound is a readily synthesizable compound with the potential for interesting biological activities. While current literature provides a solid foundation for its preparation, a significant gap exists in the understanding of its biological effects and physicochemical properties. This technical guide serves as a foundational resource to encourage and facilitate further research into this promising molecule, particularly in the context of drug discovery and development. The detailed synthetic approach and compiled data provide a starting point for researchers to explore its potential applications.

References

The Double-Edged Sword: Unlocking the Therapeutic Potential of Fluorinated Acetic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the burgeoning field of fluorinated acetic acids and their derivatives, offering researchers, scientists, and drug development professionals a detailed look into their potential therapeutic applications. This whitepaper provides an in-depth analysis of the core science, from enzyme inhibition and cellular signaling to preclinical and clinical data, positioning these compounds as promising candidates for a new generation of therapeutics.

The introduction of fluorine atoms into acetic acid molecules dramatically alters their physicochemical properties, leading to a diverse range of biological activities. This guide explores the spectrum of these compounds, from the potent metabolic poison monofluoroacetic acid to the versatile synthetic building blocks difluoroacetic acid and trifluoroacetic acid, and their increasingly complex derivatives.

Key Therapeutic Areas of Investigation

Fluorinated acetic acid derivatives are being actively investigated across multiple therapeutic areas, including:

  • Oncology: Leveraging mechanisms such as the disruption of tumor metabolism and the modulation of the tumor microenvironment.

  • Neurodegenerative Diseases: Targeting key enzymes implicated in the pathology of conditions like Alzheimer's disease.

  • Infectious Diseases: Designing potent inhibitors of viral enzymes, such as HIV protease.

This guide delves into the specific applications of these compounds, providing a granular look at their mechanisms of action and therapeutic promise.

Quantitative Analysis of Biological Activity

A critical aspect of drug development is the quantitative assessment of a compound's potency and efficacy. The following tables summarize key in vitro and in vivo data for several classes of fluorinated acetic acid derivatives.

Enzyme Inhibition Data
Compound ClassTarget EnzymeSpecific Compound(s)Inhibition Constant (Kᵢ) / IC₅₀Reference(s)
MonofluoroacetatesAconitase(-)-erythro-2-FluorocitrateKᵢ = 3.0 x 10⁻⁸ M to 3.4 x 10⁻⁸ M[1]
Fluorinated Piperidine Acetic Acidsγ-SecretaseCompound 1fAβ42 IC₅₀ (in vivo) - Selective lowering[2]
Compound 2cAβ42 IC₅₀ (in vivo) - Selective lowering[2]
Various AnalogsSubmicromolar IC₅₀ values[3]
In Vitro Cytotoxicity Data
Compound ClassCell Line(s)Specific Compound(s)IC₅₀ / GI₅₀Reference(s)
Fluorinated Hexahydroquinoline-3-CarbonitrilesIshikawaCompound 6iGI₅₀ = 7.2 μM
HT-29Compound 6oIC₅₀ = 9.39 μM
HCT-116Compound 6oIC₅₀ = 13.54 μM
Caco-2Compound 6lIC₅₀ = 9.66 μM
Preclinical Pharmacokinetic Data
CompoundAnimal ModelDoseCₘₐₓt₁/₂AUCReference(s)
Flavone Acetic Acid (FAA)Balb-c mice100 mg/kg i.v.250 ± 11 µg/mL0.5 h309 µg/mL·h[4]
Balb-c mice300 mg/kg i.v.710 ± 57 µg/mL2.1 h1771 µg/mL·h[4]
Nude mice100 mg/kg i.v.Similar to Balb-cSimilar to Balb-cDisproportionally increased with dose[5]
Nude mice300 mg/kg i.v.Similar to Balb-cSimilar to Balb-cDisproportionally increased with dose[5]
Fluorinated Piperidine Acetic AcidRats250 mg/kg/day p.o. (7 days)--AUC(0-24) = 2100 µM·h (for compound 1f)[2]

Core Mechanisms and Signaling Pathways

A fundamental understanding of the molecular interactions of fluorinated acetic acids is crucial for rational drug design. This section details key mechanisms and pathways.

Inhibition of Aconitase by Monofluoroacetate

Monofluoroacetate itself is not toxic but undergoes a process of "lethal synthesis" within the mitochondria. It is first converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form (-)-erythro-2-fluorocitrate.[6] This fluorinated analog of citrate is a potent inhibitor of aconitase, an essential enzyme in the Krebs cycle.[7] The inhibition of aconitase leads to a buildup of citrate and a shutdown of cellular respiration.[7]

Aconitase_Inhibition Monofluoroacetate Monofluoroacetate FluoroacetylCoA Fluoroacetyl-CoA Monofluoroacetate->FluoroacetylCoA Acetyl-CoA Synthetase Fluorocitrate (-)-erythro-2-Fluorocitrate FluoroacetylCoA->Fluorocitrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Fluorocitrate Aconitase Aconitase (Krebs Cycle Enzyme) Fluorocitrate->Aconitase Competitive Inhibition Krebs_Cycle_Block Krebs Cycle Inhibition Aconitase->Krebs_Cycle_Block

Caption: Lethal synthesis pathway of monofluoroacetate.

Modulation of γ-Secretase for Alzheimer's Disease

Certain fluorinated piperidine acetic acids act as γ-secretase modulators (GSMs).[2] Instead of inhibiting the enzyme, which can lead to toxicity due to its role in Notch signaling, GSMs allosterically bind to presenilin-1 (PS1), the catalytic subunit of the γ-secretase complex.[8] This binding induces a conformational change that shifts the cleavage of amyloid precursor protein (APP) away from producing the toxic amyloid-β 42 (Aβ42) peptide towards shorter, less amyloidogenic Aβ species.[3]

Gamma_Secretase_Modulation cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) gamma_Secretase γ-Secretase Complex (Presenilin-1) APP->gamma_Secretase Cleavage Abeta42 Aβ42 (Toxic) gamma_Secretase->Abeta42 Pathogenic Cleavage Abeta_short Shorter Aβ Peptides (Less Toxic) gamma_Secretase->Abeta_short Modulated Cleavage Notch Notch Signaling (Unaffected) GSM Fluorinated Piperidine Acetic Acid (GSM) GSM->gamma_Secretase Allosteric Modulation

Caption: Mechanism of γ-secretase modulation.

Antitumor Mechanism of Flavone Acetic Acid (FAA) Derivatives

Flavone acetic acid (FAA) and its derivatives exhibit antitumor activity through a multi-faceted mechanism that is not fully elucidated but is known to involve the induction of cytokines and disruption of tumor vasculature.[9] A key aspect of their action is the induction of tumor necrosis factor-alpha (TNF-α), which leads to hemorrhagic necrosis within the tumor. This is thought to be mediated by the activation of endothelial cells and immune cells within the tumor microenvironment.

FAA_Antitumor_Mechanism FAA Flavone Acetic Acid (FAA) Derivative Endothelial_Cells Tumor Endothelial Cells FAA->Endothelial_Cells Activation Immune_Cells Immune Cells (e.g., Macrophages) FAA->Immune_Cells Activation TNF_alpha TNF-α Release Endothelial_Cells->TNF_alpha Immune_Cells->TNF_alpha Vascular_Disruption Tumor Vascular Disruption TNF_alpha->Vascular_Disruption Hemorrhagic_Necrosis Hemorrhagic Necrosis Vascular_Disruption->Hemorrhagic_Necrosis Tumor_Regression Tumor Regression Hemorrhagic_Necrosis->Tumor_Regression

Caption: Proposed antitumor mechanism of FAA derivatives.

Detailed Experimental Protocols

To facilitate reproducibility and further research, this guide provides detailed methodologies for key in vitro assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well plates

  • Test compound (fluorinated acetic acid derivative)

  • Control vehicle

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10] The absorbance is directly proportional to the number of viable cells.

TNF-α Release ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of TNF-α released by cells in response to treatment with a fluorinated acetic acid derivative.

Materials:

  • Human TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and wash buffer)

  • 96-well ELISA plates

  • Cell culture supernatant from treated and untreated cells

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well plate with the TNF-α capture antibody and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Addition: Add cell culture supernatants (from cells treated with the fluorinated compound) and TNF-α standards to the wells and incubate.

  • Detection Antibody: Wash the plate and add the biotinylated TNF-α detection antibody. Incubate to allow binding to the captured TNF-α.

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate to allow binding to the detection antibody.

  • Substrate Addition: Wash the plate and add the TMB substrate solution. A color change will develop in proportion to the amount of TNF-α.

  • Stopping the Reaction: Add the stop solution to quench the reaction.

  • Absorbance Measurement: Read the absorbance at 450 nm. The concentration of TNF-α in the samples is determined by comparison to the standard curve.[11][12][13]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel fluorinated acetic acid derivative as a potential therapeutic agent.

Experimental_Workflow cluster_Discovery Discovery & Synthesis cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Compound_Design Compound Design Synthesis Chemical Synthesis Compound_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assays Purification->Enzyme_Assay Cell_Assay Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Enzyme_Assay->Cell_Assay Mechanism_Study Mechanism of Action Studies Cell_Assay->Mechanism_Study PK_Study Pharmacokinetic Studies Mechanism_Study->PK_Study Efficacy_Study Efficacy in Animal Models PK_Study->Efficacy_Study Toxicity_Study Toxicology Studies Efficacy_Study->Toxicity_Study Lead_Optimization Lead Optimization Toxicity_Study->Lead_Optimization Iterative Improvement Lead_Optimization->Synthesis

Caption: Preclinical evaluation workflow.

Conclusion

The field of fluorinated acetic acids presents a rich and diverse landscape for therapeutic innovation. The strategic incorporation of fluorine offers a powerful tool to modulate the biological activity and pharmacokinetic properties of small molecules. This technical guide provides a foundational resource for researchers and drug developers, summarizing the current state of knowledge and providing the practical details necessary to advance this promising area of medicinal chemistry. The continued exploration of these compounds holds the potential to deliver novel and effective treatments for a range of challenging diseases.

References

Methodological & Application

Application Notes and Protocols for 2-Fluoro-2-(p-tolyl)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Fluoro-2-(p-tolyl)acetic acid is a fluorinated derivative of p-tolylacetic acid. The introduction of a fluorine atom at the α-position of the carboxylic acid can significantly influence the molecule's physicochemical and biological properties. In medicinal chemistry, α-fluorination is a common strategy to modulate acidity, lipophilicity, metabolic stability, and conformational preferences of a lead compound, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This document aims to provide an overview of the potential applications and theoretical protocols for researchers interested in exploring the medicinal chemistry of this compound and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for initial assessment in a drug discovery pipeline.

PropertyValueSource
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.16 g/mol [1]
CAS Number 175845-89-3[1]
Topological Polar Surface Area (TPSA) 37.3 Ų[1]
Predicted LogP 2.09[1]

Potential Medicinal Chemistry Applications

While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motif as an α-fluoroaryl acetic acid suggests several potential areas of investigation for drug discovery professionals. Arylalkanoic acids are a well-established class of compounds with a broad range of biological activities. The introduction of fluorine can be explored to optimize properties for various targets.

Theoretical Application Areas:

  • Anti-inflammatory Agents: Phenylacetic acid derivatives are known to possess anti-inflammatory properties. The fluorine atom in this compound could modulate the activity and selectivity towards inflammatory targets such as cyclooxygenase (COX) enzymes.

  • Enzyme Inhibitors: The fluoroacetic acid moiety can act as a bioisostere for a carboxylic acid or as a reactive group to interact with the active site of various enzymes. Potential targets could include hydrolases or oxidoreductases.

  • Neurological Disorders: Arylalkanoic acids have been investigated for their activity on targets within the central nervous system. The properties of this compound could be suitable for developing modulators of neurotransmitter receptors or transporters.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the investigation of this compound and its derivatives.

Protocol 1: Synthesis of this compound Derivatives

This protocol outlines a general method for the synthesis of amide derivatives of this compound, a common step in creating a library of compounds for screening.

Objective: To synthesize a diverse library of amide derivatives from this compound for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • A diverse set of primary and secondary amines

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Acid Chloride Formation:

    • Dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC.

Visualizing the Synthetic Workflow

Synthetic_Workflow Start This compound AcidChloride Acid Chloride Formation (Oxalyl Chloride, DCM) Start->AcidChloride Coupling Amide Coupling (TEA, DCM) AcidChloride->Coupling Amine Primary/Secondary Amine Amine->Coupling Purification Purification (Chromatography) Coupling->Purification Product Amide Derivative Library Purification->Product

Caption: General workflow for the synthesis of an amide library from this compound.

Protocol 2: In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for screening this compound and its derivatives for inhibitory activity against a target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a specific enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Plate reader (e.g., spectrophotometer, fluorometer)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the target enzyme, and the test compound dilutions.

  • Incubate the plate for a predetermined time at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a plate reader.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing the Assay Workflow

Assay_Workflow CompoundPrep Prepare Compound Dilutions PlateSetup Add Buffer, Enzyme, & Compounds to Plate CompoundPrep->PlateSetup Incubation Incubate PlateSetup->Incubation ReactionStart Add Substrate Incubation->ReactionStart DataAcquisition Measure Signal (Plate Reader) ReactionStart->DataAcquisition Analysis Calculate IC50 DataAcquisition->Analysis Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation TF Transcription Factor Kinase3->TF Activation Inhibitor 2-Fluoro-2-(p-tolyl)acetic acid Derivative Inhibitor->Kinase2 Inhibition Gene Gene Expression TF->Gene

References

Application Notes: 2-Fluoro-2-(p-tolyl)acetic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-2-(p-tolyl)acetic acid is a valuable chiral building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and other biologically active molecules. The presence of a stereogenic center bearing a fluorine atom and an aryl group makes it a unique scaffold for introducing chirality and modulating the physicochemical properties of target compounds. Its application spans asymmetric synthesis, resolution of racemates, and its use as a chiral derivatizing agent for the determination of enantiomeric purity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 175845-89-3ChemScene
Molecular Formula C₉H₉FO₂ChemScene
Molecular Weight 168.16 g/mol ChemScene
Appearance White to off-white solidGeneric
Solubility Soluble in most organic solventsGeneric

Applications in Asymmetric Synthesis

A generalized workflow for the asymmetric synthesis of a target molecule using a chiral α-fluoro-α-aryl acetic acid building block is depicted below.

G cluster_0 Synthesis of Chiral Building Block cluster_1 Coupling and Elaboration Start p-Tolylacetic Acid Derivative Step1 Asymmetric Fluorination Start->Step1 e.g., Selectfluor, chiral catalyst Product1 (R/S)-2-Fluoro-2-(p-tolyl) acetic acid Step1->Product1 Step2 Amide/Ester Coupling Product1->Step2 Coupling Agent Intermediate Chiral Intermediate Step2->Intermediate Reactant2 Amine/Alcohol (R-NH2 / R-OH) Reactant2->Step2 Step3 Further Modifications Intermediate->Step3 FinalProduct Target Molecule Step3->FinalProduct

Caption: General workflow for utilizing chiral this compound.

Protocol: Asymmetric Fluorination of a p-Tolylacetic Acid Derivative (Illustrative)

This protocol is a generalized procedure based on known methods for asymmetric fluorination of carboxylic acid derivatives.

Objective: To synthesize enantiomerically enriched this compound.

Materials:

  • A suitable p-tolylacetic acid derivative (e.g., an ester or amide)

  • An electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI)

  • A chiral catalyst (e.g., a chiral palladium complex or an organocatalyst)

  • An appropriate solvent (e.g., Dichloromethane, Toluene)

  • Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the p-tolylacetic acid derivative (1.0 eq) and the chiral catalyst (0.05 - 0.1 eq) in the chosen solvent.

  • Reagent Addition: Add the electrophilic fluorinating agent (1.1 - 1.5 eq) portion-wise to the stirred solution at the appropriate temperature (this may range from -78 °C to room temperature depending on the specific catalyst system).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired enantiomerically enriched this compound derivative.

  • Hydrolysis (if necessary): If the starting material was an ester or amide, hydrolyze the purified product under acidic or basic conditions to obtain the free carboxylic acid.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Application as a Chiral Derivatizing Agent

Enantiomerically pure this compound can be used as a chiral derivatizing agent to determine the enantiomeric purity of chiral alcohols and amines. The carboxylic acid can be converted to its corresponding acid chloride, which then reacts with the chiral alcohol or amine to form diastereomeric esters or amides. These diastereomers can be distinguished and quantified by NMR spectroscopy or chromatography.

G Acid (R)-2-Fluoro-2- (p-tolyl)acetic acid Activation Activation (e.g., SOCl2) Acid->Activation AcidChloride (R)-2-Fluoro-2- (p-tolyl)acetyl chloride Activation->AcidChloride Reaction Derivatization AcidChloride->Reaction RacemicAmine Racemic Amine (R/S)-R-NH2 RacemicAmine->Reaction Diastereomers Diastereomeric Amides (R,R) and (R,S) Reaction->Diastereomers Analysis Analysis (NMR or HPLC) Diastereomers->Analysis Result Determination of Enantiomeric Ratio Analysis->Result

Caption: Workflow for using this compound as a chiral derivatizing agent.

Protocol: Determination of Enantiomeric Excess of a Chiral Amine (Illustrative)

Objective: To determine the enantiomeric excess of a chiral amine using (R)-2-Fluoro-2-(p-tolyl)acetic acid as a chiral derivatizing agent.

Materials:

  • (R)-2-Fluoro-2-(p-tolyl)acetic acid (enantiomerically pure)

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • The racemic or enantiomerically enriched chiral amine

  • A non-chiral base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane)

  • NMR tubes and deuterated solvent (e.g., CDCl₃)

  • NMR spectrometer

Procedure:

  • Acid Chloride Formation: In a dry flask, react (R)-2-Fluoro-2-(p-tolyl)acetic acid with an excess of thionyl chloride or oxalyl chloride (with a catalytic amount of DMF) to form the acid chloride. Remove the excess reagent under vacuum.

  • Derivatization: Dissolve the resulting acid chloride in anhydrous dichloromethane. To this solution, add the chiral amine (1.0 eq) and the non-chiral base (1.1 eq). Stir the reaction at room temperature until completion (monitor by TLC).

  • Work-up: Wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • NMR Analysis: Dissolve the resulting diastereomeric amides in a deuterated solvent. Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Data Interpretation: Identify distinct signals for the two diastereomers. Integrate the corresponding peaks to determine the ratio of the diastereomers, which directly corresponds to the enantiomeric ratio of the original amine.

Conclusion

This compound is a promising chiral building block with potential applications in asymmetric synthesis and as a chiral derivatizing agent. While detailed synthetic applications are still emerging in the literature, the protocols and workflows presented here provide a foundation for its use in research and development. The unique combination of a fluorine atom and a tolyl group at a stereocenter offers exciting possibilities for the design and synthesis of novel, high-value molecules.

Application of 2-Fluoro-2-(p-tolyl)acetic acid in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-2-(p-tolyl)acetic acid is a fluorinated carboxylic acid with potential applications in various areas of organic synthesis. While specific literature on this compound is limited, its structural similarity to other α-fluoro-α-aryl acetic acids, such as 2-fluoro-2-phenylacetic acid, suggests its utility as a valuable tool in stereochemistry and as a building block for novel fluorinated molecules. This document provides detailed application notes and hypothetical protocols based on the established chemistry of analogous compounds, offering a guide for researchers to explore the synthetic potential of this compound.

Application Note 1: Chiral Derivatizing Agent for Determination of Enantiomeric Purity by NMR Spectroscopy

Chiral α-fluorinated carboxylic acids are effective chiral derivatizing agents (CDAs). The fluorine atom provides a sensitive NMR probe (¹⁹F NMR), and the aromatic ring can induce significant chemical shift differences in the diastereomeric derivatives formed from a racemic analyte. This compound can be used to determine the enantiomeric excess (ee) of chiral alcohols and amines by converting them into diastereomeric esters or amides, which can be distinguished by ¹H or ¹⁹F NMR spectroscopy.[1][2][3]

Experimental Protocol: Derivatization of a Chiral Alcohol

This protocol describes a general procedure for the derivatization of a racemic secondary alcohol with enantiopure (R)- or (S)-2-Fluoro-2-(p-tolyl)acetic acid to determine its enantiomeric excess.

Materials:

  • (R)- or (S)-2-Fluoro-2-(p-tolyl)acetic acid (1.1 equiv)

  • Racemic alcohol (1.0 equiv)

  • Dicyclohexylcarbodiimide (DCC) (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Anhydrous dichloromethane (DCM)

  • NMR solvent (e.g., CDCl₃)

Procedure:

  • To a solution of the racemic alcohol (e.g., 1-phenylethanol, 0.1 mmol) in anhydrous DCM (2 mL) under an inert atmosphere, add (R)-2-Fluoro-2-(p-tolyl)acetic acid (0.11 mmol), DCC (0.12 mmol), and DMAP (0.01 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with a small amount of DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the diastereomeric esters.

  • Dissolve the purified diastereomers in CDCl₃ and acquire ¹H and/or ¹⁹F NMR spectra.

  • The enantiomeric excess can be determined by integrating the signals corresponding to each diastereomer.

Data Presentation: Hypothetical NMR Data for Diastereomeric Esters

The following table summarizes hypothetical ¹H NMR chemical shift data for the diastereomeric esters formed from (R)-2-Fluoro-2-(p-tolyl)acetic acid and racemic 1-phenylethanol.

ProtonDiastereomer 1 (R,R) δ (ppm)Diastereomer 2 (R,S) δ (ppm)Δδ (ppm)
Methine (CH-O)5.155.250.10
Methyl (CH₃)1.601.550.05
Tolyl Methyl (Ar-CH₃)2.352.360.01

Visualization: Workflow for Enantiomeric Excess Determination

G cluster_0 Derivatization cluster_1 Analysis A Racemic Alcohol/Amine D Formation of Diastereomeric Esters/Amides A->D B (R)-2-Fluoro-2-(p-tolyl)acetic Acid B->D C Coupling Reagents (DCC, DMAP) C->D E Purification (Chromatography) D->E Reaction Workup F NMR Spectroscopy (1H, 19F) E->F G Signal Integration F->G H Enantiomeric Excess (ee) Calculation G->H

Caption: Workflow for ee determination using this compound.

Application Note 2: Synthesis of Novel Fluorinated Molecules

This compound serves as a valuable building block for the synthesis of more complex molecules containing a fluorinated stereocenter. The carboxylic acid functionality can be readily converted into esters, amides, and other derivatives, which may exhibit interesting biological activities. The introduction of the α-fluoro-α-tolyl-acetyl moiety can enhance metabolic stability, binding affinity, or other pharmacokinetic properties of a parent molecule.[4][5][6]

Experimental Protocols: Synthesis of an Ester and an Amide

Protocol 2.1: Synthesis of Methyl 2-Fluoro-2-(p-tolyl)acetate

Materials:

  • This compound (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.5 equiv)

  • Anhydrous methanol (MeOH)

  • Anhydrous toluene

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL), add thionyl chloride (1.5 mmol) and a catalytic amount of DMF.

  • Heat the mixture at reflux for 2 hours.

  • Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in anhydrous methanol (5 mL) and stir at room temperature for 1 hour.

  • Remove the methanol under reduced pressure and purify the residue by flash column chromatography (hexane/ethyl acetate) to yield the methyl ester.

Protocol 2.2: Synthesis of N-Benzyl-2-fluoro-2-(p-tolyl)acetamide

Materials:

  • This compound (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Benzylamine (1.1 equiv)

  • Triethylamine (TEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 mmol), EDC (1.2 mmol), and HOBt (1.2 mmol) in anhydrous DMF (5 mL) and stir at 0 °C for 30 minutes.

  • Add benzylamine (1.1 mmol) and triethylamine (2.0 mmol) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the desired amide.

Data Presentation: Summary of Synthetic Transformations
ProductReagentsSolventReaction TimeHypothetical Yield (%)
Methyl 2-Fluoro-2-(p-tolyl)acetateSOCl₂, MeOHToluene, MeOH3 h85-95
N-Benzyl-2-fluoro-2-(p-tolyl)acetamideEDC, HOBt, Benzylamine, TEADMF12 h80-90

Visualization: Synthetic Pathways

G cluster_0 Esterification cluster_1 Amidation A This compound B 1. SOCl2, Toluene 2. MeOH A->B D EDC, HOBt, Benzylamine, DMF A->D C Methyl 2-Fluoro-2-(p-tolyl)acetate B->C E N-Benzyl-2-fluoro-2-(p-tolyl)acetamide D->E

Caption: Synthesis of ester and amide derivatives from this compound.

While direct applications of this compound are not extensively documented, its structure strongly suggests its utility in modern organic synthesis. The protocols and potential applications presented here, based on well-established chemistry of analogous compounds, provide a solid foundation for researchers to explore its use as a chiral derivatizing agent and as a versatile building block for the creation of novel fluorinated molecules with potential applications in medicinal chemistry and materials science. Further research into the specific reactivity and applications of this compound is warranted and encouraged.

References

Application Notes and Protocols: Derivatization of 2-Fluoro-2-(p-tolyl)acetic acid for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-2-(p-tolyl)acetic acid is a synthetically accessible organic molecule that presents a versatile scaffold for the development of novel bioactive compounds. Its structural features, including the fluorine atom and the tolyl group, offer opportunities for creating derivatives with unique pharmacological properties. Through targeted derivatization of the carboxylic acid moiety, a library of compounds, primarily amides and esters, can be generated. These derivatives are hypothesized to exhibit a range of biological activities, including anti-inflammatory and cytotoxic effects, making them promising candidates for further investigation in drug discovery programs.

These application notes provide detailed protocols for the synthesis of amide and ester derivatives of this compound and subsequent bioassays to evaluate their potential as anti-inflammatory and cytotoxic agents.

Hypothesized Signaling Pathway and Rationale for Bioassays

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. The rationale for testing the derivatives of this compound for anti-inflammatory properties is based on their structural similarity to known COX inhibitors. The derivatization is proposed to enhance the interaction with the active site of COX enzymes. A secondary hypothesis is that these novel compounds may exhibit cytotoxic activity against cancer cell lines, a common characteristic of many small molecule drug candidates.

G cluster_synthesis Derivatization cluster_bioassays Bioassays cluster_outcomes Potential Outcomes start This compound amide Amide Derivatives start->amide Amidation ester Ester Derivatives start->ester Esterification cox COX-2 Inhibitor Assay amide->cox mtt MTT Cytotoxicity Assay amide->mtt ester->cox ester->mtt anti_inflammatory Anti-inflammatory Activity cox->anti_inflammatory cytotoxic Cytotoxic Activity mtt->cytotoxic

Caption: Workflow for derivatization and bioassay screening.

Experimental Protocols

I. Synthesis of this compound Derivatives

A. General Protocol for Amide Synthesis

This protocol describes a general method for the synthesis of amide derivatives from this compound using a coupling agent.[1][2][3][4]

  • Materials:

    • This compound

    • Amine of choice (e.g., aniline, benzylamine)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Thionyl chloride (SOCl2)[3]

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the desired amine (1.1 eq) and DIPEA (1.5 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

B. General Protocol for Ester Synthesis (Fischer Esterification)

This protocol outlines the synthesis of ester derivatives via Fischer esterification.[5][6][7][8]

  • Materials:

    • This compound

    • Alcohol of choice (e.g., methanol, ethanol)

    • Concentrated sulfuric acid (catalytic amount)

    • Anhydrous diethyl ether or other suitable organic solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in an excess of the desired alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

    • After cooling to room temperature, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography if necessary.

II. Bioassay Protocols

A. In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is adapted from commercially available kits to assess the potential of the synthesized derivatives to inhibit COX-2 activity.[9][10][11][12][13]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 Derivative Test Derivative Derivative->COX2 Fluorescence Fluorescence Signal PGG2->Fluorescence activates Fluorescent_Probe Fluorescent Probe Fluorescent_Probe->Fluorescence

Caption: COX-2 inhibitor assay principle.

  • Materials:

    • COX-2 Inhibitor Screening Kit (e.g., from Abcam, Cayman Chemical, or Sigma-Aldrich)[10][11][12]

    • Synthesized derivatives of this compound

    • Positive control (e.g., Celecoxib)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a stock solution of each derivative in DMSO.

    • In a 96-well plate, add assay buffer, COX-2 enzyme, and the test derivative at various concentrations.

    • Include wells for a positive control (Celecoxib) and a negative control (DMSO vehicle).

    • Initiate the reaction by adding arachidonic acid.

    • Incubate the plate at 37°C for the time specified in the kit protocol.

    • Add the fluorescent probe and measure the fluorescence intensity using a microplate reader at the recommended excitation and emission wavelengths.

    • Calculate the percentage of COX-2 inhibition for each derivative concentration.

    • Determine the IC50 value for active compounds.

B. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17]

G cluster_cells Cell Culture cluster_treatment Treatment cluster_assay MTT Assay Cells Cancer Cell Line (e.g., HeLa, A549) Plate 96-well Plate Cells->Plate Seeding Derivative Test Derivative Plate->Derivative Addition Incubation Incubation (24-72h) Derivative->Incubation MTT MTT Reagent Incubation->MTT Addition Formazan Formazan (purple) MTT->Formazan Reduction by viable cells Solubilization Solubilization Formazan->Solubilization Absorbance Absorbance Reading Solubilization->Absorbance

References

Application Notes & Protocols: In Vitro Studies of 2-Fluoro-2-(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a hypothetical framework for the in vitro investigation of 2-Fluoro-2-(p-tolyl)acetic acid. As of the last update, there is no publicly available research detailing the biological activity of this specific compound. The experimental designs, data, and signaling pathways presented here are illustrative and intended to serve as a template for researchers initiating studies on this molecule.

Introduction

This compound is a fluorinated derivative of phenylacetic acid. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. Phenylacetic acid derivatives have been explored for a variety of biological activities, including as anti-inflammatory, anti-cancer, and antimicrobial agents. This document outlines potential in vitro applications and detailed protocols for the initial characterization of the biological effects of this compound.

Potential In Vitro Applications

Based on the structural features of this compound, several in vitro applications can be proposed for investigation:

  • Anti-inflammatory Activity: Evaluation of its ability to inhibit key inflammatory enzymes and mediators.

  • Anticancer Activity: Assessment of its cytotoxic and anti-proliferative effects on various cancer cell lines.

  • Enzyme Inhibition: Screening against a panel of enzymes to identify potential molecular targets.

Data Presentation

The following tables present hypothetical quantitative data for the proposed in vitro studies.

Table 1: Hypothetical Anti-inflammatory Activity of this compound

Assay TypeTargetIC₅₀ (µM)Positive ControlIC₅₀ (µM) of Positive Control
Cell-free Enzyme AssayCyclooxygenase-2 (COX-2)15.2 ± 2.1Celecoxib0.04 ± 0.01
Cell-based AssayLipopolysaccharide (LPS)-induced Nitric Oxide (NO) production in RAW 264.7 macrophages25.8 ± 3.5Dexamethasone0.1 ± 0.02
Cytokine Release AssayTNF-α release in LPS-stimulated THP-1 cells32.5 ± 4.2Dexamethasone0.08 ± 0.01

Table 2: Hypothetical Anticancer Activity of this compound

Cell LineCancer TypeAssayIC₅₀ (µM) after 72hPositive ControlIC₅₀ (µM) of Positive Control
A549Lung CarcinomaMTT Assay45.3 ± 5.1Doxorubicin0.8 ± 0.1
MCF-7Breast AdenocarcinomaMTT Assay62.1 ± 7.3Doxorubicin1.2 ± 0.2
PC-3Prostate AdenocarcinomaMTT Assay55.7 ± 6.4Doxorubicin1.5 ± 0.3
HCT116Colon CarcinomaMTT Assay> 100Doxorubicin0.9 ± 0.1

Experimental Protocols

Protocol for COX-2 Inhibition Assay (Cell-free)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • Celecoxib (positive control)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA detection reagents

  • 96-well microplate

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Add 10 µL of each compound dilution or positive control to the wells of a 96-well plate.

  • Add 10 µL of human recombinant COX-2 enzyme to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of arachidonic acid to each well.

  • Incubate for 10 minutes at 37°C.

  • Stop the reaction and measure the product (e.g., Prostaglandin E2) using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol for Cell Viability (MTT) Assay

This protocol details the procedure for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT assay.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the positive control in complete medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Visualizations

Experimental Workflow Diagrams

G cluster_0 COX-2 Inhibition Assay Workflow A Prepare Compound Dilutions B Add Compound & COX-2 Enzyme A->B C Incubate B->C D Add Substrate (Arachidonic Acid) C->D E Incubate & Stop Reaction D->E F Measure Product (EIA) E->F G Calculate IC50 F->G

Caption: Workflow for the cell-free COX-2 inhibition assay.

G cluster_1 MTT Cell Viability Assay Workflow H Seed Cells in 96-well Plate I Treat with Compound H->I J Incubate for 72 hours I->J K Add MTT Reagent J->K L Incubate for 4 hours K->L M Solubilize Formazan L->M N Measure Absorbance M->N O Calculate IC50 N->O

Caption: Workflow for the MTT cell viability assay.

Hypothetical Signaling Pathway

G cluster_2 Hypothetical Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation COX2 COX-2 Expression Nucleus->COX2 iNOS iNOS Expression Nucleus->iNOS Compound 2-Fluoro-2-(p-tolyl) acetic acid Compound->IKK Inhibition? Compound->NFkB Inhibition?

Caption: Hypothetical signaling pathway for anti-inflammatory action.

2-Fluoro-2-(p-tolyl)acetic Acid: An Uncharted Territory in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and chemical databases, there is currently no public information detailing the use of 2-Fluoro-2-(p-tolyl)acetic acid in enzyme inhibition assays. While the compound is commercially available and its basic chemical properties are documented, its biological activity, particularly as an enzyme inhibitor, remains unexplored in published research.

This lack of data prevents the creation of specific application notes, detailed experimental protocols, and quantitative data summaries as requested. The scientific community has not yet reported on the potential inhibitory effects of this specific molecule on any known enzymes.

Chemical Identity of this compound

PropertyValueSource
CAS Number 175845-89-3[1][2]
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.16 g/mol [1]
SMILES O=C(O)C(F)C1=CC=C(C)C=C1[1]

While information on this compound is scarce, research on structurally related molecules offers insights into the potential for substituted acetic acid derivatives to exhibit enzyme inhibitory activity. For instance, various derivatives of phenylacetic acid and other acetic acid compounds have been investigated as inhibitors for a range of enzymes.

Potential Avenues for Future Research

Given the structural features of this compound, future research could explore its potential as an inhibitor for enzymes where related molecules have shown activity. A logical starting point would be to perform broad screening assays against a panel of enzymes to identify any potential targets.

Hypothetical Experimental Workflow for Initial Screening:

The following diagram outlines a general workflow that could be adopted for an initial investigation into the enzyme-inhibiting properties of this compound.

G cluster_prep Preparation cluster_screening Screening cluster_validation Hit Validation & Characterization prep_compound Synthesize or Procure This compound primary_screen Primary Screen: Single High Concentration prep_compound->primary_screen prep_enzyme Select and Prepare Target Enzyme Panel prep_enzyme->primary_screen prep_assay Develop/Optimize Enzyme Assay prep_assay->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response mechanism Mechanism of Action Studies (e.g., Ki Determination) dose_response->mechanism selectivity Selectivity Profiling mechanism->selectivity

Caption: A generalized workflow for the initial screening and characterization of a novel compound's enzyme inhibition potential.

Should initial screenings identify any promising activity, further detailed studies would be warranted to determine the mechanism of action, potency (IC50), and binding kinetics (Ki). This would involve more specific and rigorous experimental protocols.

At present, any discussion on the specific applications or protocols for this compound in enzyme inhibition would be purely speculative. Researchers interested in this compound are encouraged to undertake initial screening studies to uncover its potential biological functions.

References

Application Notes and Protocols for 2-Fluoro-2-(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-2-(p-tolyl)acetic acid is a fluorinated derivative of phenylacetic acid. The introduction of a fluorine atom at the α-position can significantly influence the compound's chemical reactivity and biological properties. This document aims to provide detailed application notes and protocols for the use of this compound as a reactant in organic synthesis and drug discovery. However, a comprehensive review of available scientific literature and chemical databases reveals a significant lack of published information regarding specific reaction protocols, quantitative data, and biological applications for this particular compound. The information presented herein is therefore based on general principles of carboxylic acid chemistry and provides a foundational guide for researchers.

Compound Profile

PropertyValueReference
CAS Number 175845-89-3[1]
Molecular Formula C₉H₉FO₂[1]
Molecular Weight 168.16 g/mol [1]
Appearance White to off-white solid (predicted)
Purity Typically ≥98%[1]

Potential Applications in Organic Synthesis

Based on the reactivity of analogous α-fluoro carboxylic acids, this compound can be anticipated to participate in a variety of chemical transformations. The electron-withdrawing nature of the fluorine atom can activate the carboxylic acid moiety for nucleophilic attack and influence the stereochemical outcome of reactions.

Amide Bond Formation

The formation of amides from this compound is a key potential application, particularly in the synthesis of novel bioactive molecules. Standard peptide coupling reagents can be employed for this transformation.

Workflow for Amide Synthesis:

Amide_Synthesis_Workflow reactant This compound + Amine activation Carboxylic Acid Activation reactant->activation Coupling Reagent (e.g., HATU, HOBt, EDC) coupling Amide Bond Formation activation->coupling workup Aqueous Work-up & Purification coupling->workup product 2-Fluoro-N-substituted-2-(p-tolyl)acetamide workup->product

Caption: General workflow for the synthesis of amides from this compound.

General Protocol for Amide Coupling:

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF)).

  • Activation: Add a coupling agent such as HATU (1.1 eq) and an amine base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Note: Optimization of the coupling reagent, base, solvent, and temperature may be necessary for different amine substrates.

Esterification

Esterification of this compound can be achieved through various methods, including Fischer esterification with alcohols under acidic catalysis or reaction with alkyl halides in the presence of a base.

Workflow for Fischer Esterification:

Esterification_Workflow reactants This compound + Alcohol catalysis Acid Catalysis (e.g., H₂SO₄, TsOH) reactants->catalysis heating Heating under Reflux catalysis->heating workup Extraction and Purification heating->workup Removal of Water product Alkyl 2-Fluoro-2-(p-tolyl)acetate workup->product

Caption: General workflow for the Fischer esterification of this compound.

General Protocol for Fischer Esterification:

  • Reaction Setup: Combine this compound (1.0 eq) and an excess of the desired alcohol (which can also serve as the solvent).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

  • Heating: Heat the reaction mixture to reflux. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution). Extract the ester with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the ester by distillation or column chromatography.

Potential in Asymmetric Synthesis

Given the chiral center at the α-carbon, enantiomerically pure forms of this compound could serve as valuable chiral building blocks in asymmetric synthesis.

Logical Relationship in Asymmetric Synthesis:

Asymmetric_Synthesis racemic Racemic this compound resolution Chiral Resolution racemic->resolution e.g., with chiral amine enantiomers Enantiomerically Pure (R)- and (S)-Acids resolution->enantiomers derivatization Stereospecific Derivatization enantiomers->derivatization chiral_products Chiral Amides, Esters, etc. derivatization->chiral_products

Caption: Potential use of this compound in asymmetric synthesis.

Biological and Medicinal Chemistry Relevance

The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. Derivatives of this compound, such as its amides and esters, could be of interest for screening in various biological assays. The tolyl group also offers a site for further chemical modification to explore structure-activity relationships (SAR).

Safety and Handling

  • General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicity: The toxicological properties of this compound have not been extensively studied. Treat it as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry place away from incompatible materials.[1]

Conclusion

References

Application Notes and Protocols for Fluorinated Carboxylic Acid-Based Bimolecular Monolayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of well-ordered, functional surfaces is a cornerstone of advancements in diverse fields, including biosensing, drug delivery, and materials science. Self-assembled monolayers (SAMs) provide a powerful platform for tailoring surface properties with molecular precision. A significant challenge in creating multicomponent SAMs, or bimolecular monolayers, is controlling the interactions between different molecular species to prevent phase separation and achieve desired functionalities.

Recent research has highlighted the strategic use of fluorinated carboxylic acids as powerful building blocks in the formation of stable and predictable bimolecular monolayers.[1][2] The high electronegativity of fluorine atoms enhances the hydrogen bond donor strength of the carboxylic acid group.[2] This increased directionality and strength in hydrogen bonding favors the formation of networks with a complementary hydrogen bond acceptor molecule, while simultaneously inhibiting the self-assembly (homodimerization) that is characteristic of non-fluorinated carboxylic acids.[1][2]

These application notes provide a comprehensive overview of the principles, experimental protocols, and characterization of bimolecular monolayers formed using fluorinated carboxylic acids.

Principle of Bimolecular Monolayer Formation

The formation of these bimolecular networks is driven by the specific and enhanced hydrogen bonding between the fluorinated carboxylic acid (the "donor") and a complementary molecule (the "acceptor"), often a nitrogen-containing aromatic compound such as melamine.

cluster_0 Homomolecular Assembly (Disfavored) cluster_1 Bimolecular Assembly (Favored) Non-fluorinated Acid 1 Non-fluorinated Acid 1 Non-fluorinated Acid 2 Non-fluorinated Acid 2 Non-fluorinated Acid 1->Non-fluorinated Acid 2 H-Bond Dimerization Fluorinated Acid Fluorinated Acid Acceptor Molecule Acceptor Molecule Fluorinated Acid->Acceptor Molecule Strong H-Bond Fluorination Fluorination Fluorination->Fluorinated Acid Increases H-bond donor strength

Caption: Fluorination enhances hydrogen bond donor strength, favoring bimolecular assembly.

Experimental Protocols

The following protocols provide a general framework for the formation and characterization of bimolecular monolayers using fluorinated carboxylic acids on a gold substrate.

Materials and Reagents
  • Substrates: Gold-coated silicon wafers or mica.

  • Fluorinated Carboxylic Acids: e.g., Perfluoroadipic acid, Perfluorosuberic acid.

  • Hydrogen Bond Acceptor: e.g., Melamine.

  • Solvents: High-purity ethanol, ultrapure water.

  • Cleaning Solutions: Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ), ethanol, ultrapure water.

Protocol 1: Substrate Preparation

A pristine substrate is crucial for the formation of a well-ordered monolayer.

  • Initial Cleaning: Sonicate the gold substrates in ethanol for 10 minutes, followed by a thorough rinse with ultrapure water.

  • Piranha Etching (for gold on silicon): Immerse the substrates in freshly prepared Piranha solution for 10-15 minutes. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment.

  • Rinsing: After Piranha treatment, rinse the substrates extensively with ultrapure water and then with ethanol.

  • Drying: Dry the substrates under a stream of dry nitrogen gas.

  • Annealing (Optional but Recommended): For atomically flat surfaces, flame-anneal the gold substrates to create well-defined (111) terraces.

Protocol 2: Bimolecular Monolayer Formation

This protocol describes the co-deposition of a fluorinated carboxylic acid and a hydrogen bond acceptor.

  • Solution Preparation: Prepare separate solutions of the fluorinated carboxylic acid and the hydrogen bond acceptor (e.g., melamine) in a suitable solvent (e.g., ethanol) at a concentration of approximately 1 mM.

  • Co-deposition: Immerse the cleaned gold substrate into a solution containing a mixture of the fluorinated carboxylic acid and the acceptor molecule. The optimal molar ratio may need to be determined empirically, but a 1:1 ratio is a good starting point.

  • Incubation: Allow the self-assembly to proceed for 24-48 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

  • Rinsing: After incubation, gently rinse the substrate with the pure solvent (e.g., ethanol) to remove any physisorbed molecules.

  • Drying: Dry the substrate under a gentle stream of dry nitrogen.

cluster_prep Substrate Preparation cluster_assembly Monolayer Formation cluster_char Characterization sub_clean 1. Clean Gold Substrate (Ethanol, Water) sub_piranha 2. Piranha Etch (Caution!) sub_clean->sub_piranha sub_rinse 3. Rinse (Water, Ethanol) sub_piranha->sub_rinse sub_dry 4. Dry (Nitrogen Stream) sub_rinse->sub_dry sol_prep 1. Prepare Solutions (Fluorinated Acid, Acceptor) co_dep 2. Co-immerse Substrate (24-48 hours) sol_prep->co_dep rinse_final 3. Rinse (Ethanol) co_dep->rinse_final dry_final 4. Dry (Nitrogen Stream) rinse_final->dry_final stm STM dry_final->stm ftir FTIR ca Contact Angle

References

Application Notes and Protocols: 2-Fluoro-2-(p-tolyl)acetic Acid as a Precursor for Novel Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-Fluoro-2-(p-tolyl)acetic acid as a versatile precursor for the synthesis of novel materials. The introduction of a fluorine atom can significantly modify the physicochemical and biological properties of molecules, making this compound a valuable building block in materials science and drug discovery. The following sections detail hypothetical, yet plausible, applications in the development of liquid crystals, bioactive molecules, and polymers, complete with detailed experimental protocols and characterization data.

Application: Synthesis of a Novel Fluorinated Liquid Crystal

The strategic incorporation of fluorine atoms into mesogenic cores is a well-established strategy to enhance the properties of liquid crystalline materials, such as dielectric anisotropy and viscosity.[1][2] This protocol describes the synthesis of a hypothetical liquid crystal, (4-cyanophenyl) 4-(2-fluoro-2-(p-tolyl)acetoxy)benzoate, utilizing this compound.

Synthetic Scheme

The synthesis involves a two-step esterification process. First, this compound is converted to its acid chloride. Subsequently, the acid chloride is reacted with 4-cyanophenyl 4-hydroxybenzoate.

Experimental Protocol: Esterification

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 4-cyanophenyl 4-hydroxybenzoate

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Acid Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude 2-fluoro-2-(p-tolyl)acetyl chloride.

  • Esterification: In a separate flask, dissolve 4-cyanophenyl 4-hydroxybenzoate (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C and add the crude 2-fluoro-2-(p-tolyl)acetyl chloride dissolved in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with a saturated NaHCO₃ solution. Separate the organic layer and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the final product.

Data Presentation
StepReactant 1Reactant 2SolventCatalyst/ReagentTemperature (°C)Time (h)Yield (%)
Acid Chloride FormationThis compoundThionyl chlorideDCM-0 to RT2>95 (crude)
Esterification2-Fluoro-2-(p-tolyl)acetyl chloride4-cyanophenyl 4-hydroxybenzoateDCMPyridine0 to RT1285

Visualization

G cluster_0 Synthesis Workflow Start Start Acid_Chloride Acid Chloride Formation (this compound + SOCl₂) Start->Acid_Chloride DCM Esterification Esterification (Acid Chloride + 4-cyanophenyl 4-hydroxybenzoate) Acid_Chloride->Esterification DCM, Pyridine Workup Aqueous Work-up Esterification->Workup Purification Column Chromatography Workup->Purification Product Liquid Crystal Product Purification->Product

Caption: Workflow for the synthesis of a novel fluorinated liquid crystal.

Application: Synthesis of a Bioactive Amide Derivative

Phenylacetic acid derivatives have been investigated for their anti-inflammatory and other biological activities.[3] This protocol outlines the synthesis of a hypothetical bioactive amide, N-benzyl-2-fluoro-2-(p-tolyl)acetamide, which could be screened for various biological targets.

Synthetic Scheme

The synthesis is a one-step amide coupling reaction between this compound and benzylamine using a coupling agent.

Experimental Protocol: Amide Coupling

Materials:

  • This compound

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Coupling Reaction: To a solution of this compound (1.0 eq), benzylamine (1.1 eq), and DMAP (0.1 eq) in DCM at 0 °C, add a solution of DCC (1.1 eq) in DCM dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Data Presentation
Reactant 1Reactant 2Coupling AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
This compoundBenzylamineDCCDMAPDCM0 to RT1892
Visualization: Hypothetical Signaling Pathway

This diagram illustrates a hypothetical mechanism where the synthesized amide inhibits a pro-inflammatory signaling pathway.

G cluster_1 Hypothetical Anti-Inflammatory Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor (e.g., NF-κB) Kinase2->TF Inflammation Pro-inflammatory Gene Expression TF->Inflammation Inhibitor Bioactive Amide Inhibitor->Kinase2 Inhibition G cluster_2 Polycondensation Process Monomers Monomers (this compound + 1,4-Butanediol) Reaction Polycondensation (Toluene, p-TSA, Reflux) Monomers->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Drying Vacuum Drying Precipitation->Drying Polyester Fluorinated Polyester Drying->Polyester

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-2-(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Fluoro-2-(p-tolyl)acetic acid, with a focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: A prevalent and effective method is the direct α-fluorination of p-tolylacetic acid using an electrophilic fluorinating agent, such as Selectfluor®, in the presence of a base like 4-(dimethylamino)pyridine (DMAP) under non-aqueous conditions.[1][2] This approach avoids the need for preparing more complex intermediates like silyl ketene acetals.[1][3]

Q2: Why is the choice of solvent critical in this synthesis?

A2: The solvent plays a crucial role in determining the reaction pathway. In non-aqueous solvents like acetonitrile, the desired α-fluorination occurs. However, in the presence of water, a competing reaction, decarboxylative fluorination, becomes dominant, leading to the formation of 1-fluoro-4-methylbenzene instead of the target product.[1][2][4]

Q3: What are the typical yields for the α-fluorination of p-tolylacetic acid?

A3: Yields can be good to excellent, often determined by NMR, when the reaction is performed under optimized non-aqueous conditions.[1][2] However, isolated yields can sometimes be modest due to challenges in separating the product from unreacted starting material.[2]

Q4: What are the main side products to expect in this reaction?

A4: The primary side product under aqueous or protic conditions is the decarboxylated compound, 1-fluoro-4-methylbenzene.[1][2] Incomplete conversion can also lead to the presence of unreacted p-tolylacetic acid in the final product mixture. Over-fluorination to produce difluoro compounds can be a concern in enolate chemistry, but the use of mild conditions and specific reagents helps to minimize this.[5]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking aliquots from the reaction mixture for analysis by 1H NMR or 19F NMR spectroscopy to observe the disappearance of the starting material and the appearance of the product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or degraded fluorinating agent. 2. Presence of water in the reaction mixture. 3. Insufficient amount of base (DMAP). 4. Incorrect solvent.1. Use a fresh, unopened bottle of Selectfluor®. 2. Ensure all glassware is oven-dried and use anhydrous solvent. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use the recommended stoichiometry of DMAP (typically 2 equivalents). 4. Use a non-aqueous, polar aprotic solvent such as acetonitrile.[1][2]
High Yield of Decarboxylated Side Product Presence of water in the solvent or reagents.Rigorously dry all solvents and reagents. Consider using a desiccant in the reaction setup if moisture is a persistent issue. The mechanism shifts to a single-electron transfer (SET) pathway in the presence of water, leading to decarboxylation.[1][4]
Incomplete Reaction (Significant Starting Material Remaining) 1. Insufficient reaction time. 2. Low reaction temperature. 3. Insufficient amount of fluorinating agent.1. Increase the reaction time. While the reaction can be fast (<5 minutes), allowing it to stir for 1 hour at room temperature is a common practice.[2] 2. The reaction is typically run at room temperature.[2] 3. Ensure at least 1.2 equivalents of Selectfluor® are used.[2]
Difficulty in Product Purification The product and starting material have similar polarities, making separation by column chromatography challenging.[2]1. Optimize the reaction to achieve full conversion, minimizing the amount of unreacted starting material. 2. Consider alternative purification techniques such as recrystallization or derivatization followed by hydrolysis. 3. Ion exchange chromatography can be an effective method for purifying carboxylic acids.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of α-Fluorination of Phenylacetic Acid Derivatives

EntrySubstrateFluorinating Agent (equiv.)Base (equiv.)SolventTime (h)Yield (%)Reference
1p-Tolylacetic AcidSelectfluor® (1.2)DMAP (2)Acetonitrile1Good to Excellent (NMR)[1][2]
2Phenylacetic AcidSelectfluor® (1.2)DMAP (2)Acetonitrile186 (isolated)[2]
34-Methoxyphenylacetic AcidSelectfluor® (1.2)DMAP (2)Acetonitrile185 (isolated)[2]
44-Chlorophenylacetic AcidSelectfluor® (1.2)DMAP (2)Acetonitrile175 (isolated)[2]
5Phenylacetic AcidSelectfluor® (3)DMAP (2)Acetone/Water (1:1)0.50 (α-fluoro product), High (decarboxylated product)[1][2]

Experimental Protocols

General Protocol for the α-Fluorination of p-Tolylacetic Acid

This protocol is based on the general procedure described by Madani et al. (2022) for the α-fluorination of phenylacetic acid derivatives under non-aqueous conditions.[1][2]

Materials:

  • p-Tolylacetic acid

  • Selectfluor®

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous acetonitrile

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add p-tolylacetic acid (1.0 equiv.).

  • Under an inert atmosphere, add anhydrous acetonitrile to dissolve the starting material.

  • Add 4-(dimethylamino)pyridine (DMAP) (2.0 equiv.) to the solution and stir until it is fully dissolved.

  • In a single portion, add Selectfluor® (1.2 equiv.) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by TLC or NMR spectroscopy.

  • Upon completion, the reaction mixture can be worked up by quenching with water, followed by extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography, although this may be challenging due to the similar polarity of the product and starting material.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Oven-dried Glassware reagents p-Tolylacetic Acid Anhydrous Acetonitrile DMAP Selectfluor® dissolve Dissolve p-Tolylacetic Acid and DMAP in Acetonitrile reagents->dissolve add_selectfluor Add Selectfluor® dissolve->add_selectfluor stir Stir at Room Temperature (1 hour) add_selectfluor->stir quench Quench with Water stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (e.g., Column Chromatography) dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_water Water Contamination cluster_reagents Reagent Issues cluster_conditions Reaction Conditions start Low Yield of This compound check_water Check for Water Contamination start->check_water check_reagents Verify Reagent Stoichiometry and Activity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions water_present Water Present? check_water->water_present reagent_issue Incorrect Stoichiometry or Inactive Reagent? check_reagents->reagent_issue conditions_issue Incorrect Time or Temperature? check_conditions->conditions_issue decarboxylation High Decarboxylation Observed water_present->decarboxylation Yes dry_solvent Action: Use Anhydrous Solvents and Oven-Dried Glassware decarboxylation->dry_solvent incomplete_conversion Incomplete Conversion reagent_issue->incomplete_conversion Yes adjust_reagents Action: Use Fresh Selectfluor® and Correct Stoichiometry (1.2 eq. Selectfluor®, 2 eq. DMAP) incomplete_conversion->adjust_reagents slow_reaction Slow or Stalled Reaction conditions_issue->slow_reaction Yes adjust_conditions Action: Ensure Room Temperature and Sufficient Reaction Time (e.g., 1h) slow_reaction->adjust_conditions

References

Technical Support Center: Fluorination of p-Tolylacetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the fluorination of p-tolylacetic acid. Our aim is to help you navigate potential side reactions and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the fluorination of p-tolylacetic acid?

A1: The fluorination of p-tolylacetic acid can lead to several side reactions depending on the reaction conditions and the fluorinating agent used. The primary side reactions include:

  • Decarboxylative Fluorination: Replacement of the carboxylic acid group with fluorine to yield 4-methylbenzyl fluoride. This is particularly prevalent when using electrophilic fluorinating agents in the presence of water.[1][2][3][4][5]

  • Aromatic Ring Fluorination: Electrophilic substitution on the electron-rich tolyl ring, leading to the formation of various fluoro-p-tolylacetic acid isomers. Common issues include low regioselectivity between the ortho and para positions relative to the methyl group.[6]

  • Benzylic C-H Fluorination: The desired reaction for many applications, yielding α-fluoro-p-tolylacetic acid. However, achieving high selectivity can be challenging.[1][2][3][4][5]

  • Over-fluorination: Introduction of multiple fluorine atoms, either on the aromatic ring or at the benzylic position, leading to di- or poly-fluorinated products.

  • Dearomatization: Loss of aromaticity in the tolyl ring, which can be a significant issue with highly reactive electrophilic fluorinating agents and electron-rich substrates.[6]

  • Formation of Byproducts from the Fluorinating Agent: For instance, when using Selectfluor® in the presence of a base like 4-(dimethylamino)pyridine (DMAP), degradation products of the fluorinating agent can be formed.[1]

Q2: How does the choice of fluorinating agent affect the reaction outcome?

A2: The choice of fluorinating agent is critical. Electrophilic fluorinating agents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are commonly used.[6][7][8]

  • Selectfluor™: A versatile and relatively mild electrophilic fluorinating agent.[7][8] Its reactivity and the resulting product distribution can be significantly influenced by the solvent system.[1][2][3][4][5]

  • N-Fluorobenzenesulfonimide (NFSI): Another widely used electrophilic fluorinating agent. It can also act as an oxidant or an amination reagent under certain conditions, potentially leading to other side reactions.[9][10][11]

Q3: What is the role of the solvent in the fluorination of p-tolylacetic acid?

A3: The solvent plays a crucial role in determining the reaction pathway, particularly when using reagents like Selectfluor™. Research on phenylacetic acid derivatives has shown a solvent-dependent selectivity switch.[1][2][3][4][5]

  • Aqueous conditions (e.g., acetonitrile/water mixtures): Promote decarboxylative fluorination through a single electron transfer (SET) mechanism.[1][2][3][4][5]

  • Non-aqueous conditions (e.g., dry acetonitrile): Favor the direct fluorination of the benzylic C-H bond to form α-fluoro-p-tolylacetic acid via a hydrogen atom transfer (HAT) mechanism.[1][2][3][4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of desired α-fluoro-p-tolylacetic acid - Competing side reactions (decarboxylation, ring fluorination).- Incomplete reaction.- Ensure strictly anhydrous reaction conditions to suppress decarboxylation.[1][2][3][4][5]- Optimize reaction time and temperature.- Consider using a less reactive fluorinating agent or adding a Lewis acid to modulate reactivity.
Formation of decarboxylated product (4-methylbenzyl fluoride) - Presence of water in the reaction mixture.- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1][2][3][4][5]
Observation of aromatic ring fluorination - The tolyl group is an activating group, making the aromatic ring susceptible to electrophilic attack.- Use a milder fluorinating agent.- Lower the reaction temperature to increase selectivity.- Consider protecting the carboxylic acid group to reduce its directing effect.
Formation of multiple fluorinated products (over-fluorination) - Excess of the fluorinating agent.- High reactivity of the substrate or fluorinating agent.- Use a stoichiometric amount of the fluorinating agent.- Add the fluorinating agent slowly to the reaction mixture.- Lower the reaction temperature.
Reaction is not proceeding or is very slow - Insufficient activation of the fluorinating agent.- Low reaction temperature.- If using a base like DMAP with Selectfluor™, ensure the correct stoichiometry.[1][2][3][4][5]- Gradually increase the reaction temperature, monitoring for the formation of side products.

Experimental Protocols

General Protocol for the α-Fluorination of p-Tolylacetic Acid

This protocol is adapted from the direct benzylic C-H fluorination of phenylacetic acid derivatives.[12]

Materials:

  • p-Tolylacetic acid

  • Selectfluor™

  • 4-(dimethylamino)pyridine (DMAP)

  • Anhydrous acetonitrile (MeCN)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Schlenk flask or other suitable reaction vessel for anhydrous reactions

  • Magnetic stirrer

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add p-tolylacetic acid (1 equivalent), DMAP (2 equivalents), and Selectfluor™ (1.2 equivalents).

  • Add anhydrous acetonitrile to the reaction vessel.

  • Seal the vessel and stir the mixture at room temperature for one hour, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Extract the aqueous mixture with diethyl ether (3 times).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Potential Products in the Fluorination of p-Tolylacetic Acid

Product NameChemical StructureReaction Type
α-Fluoro-p-tolylacetic acidF-CH(C₆H₄CH₃)COOHBenzylic C-H Fluorination (Desired)
4-Methylbenzyl fluorideCH₃C₆H₄CH₂FDecarboxylative Fluorination (Side Product)
2-Fluoro-4-methylphenylacetic acidCH₃(F)C₆H₃CH₂COOHAromatic Ring Fluorination (Side Product)
3-Fluoro-4-methylphenylacetic acidCH₃(F)C₆H₃CH₂COOHAromatic Ring Fluorination (Side Product)

Visualizations

Logical Workflow for Troubleshooting Side Reactions

Troubleshooting_Workflow Start Reaction Outcome DesiredProduct Desired Product: α-Fluoro-p-tolylacetic acid Start->DesiredProduct Successful Outcome SideProduct Side Product(s) Observed Start->SideProduct Undesired Outcome Decarboxylation Decarboxylative Fluorination SideProduct->Decarboxylation 4-Methylbenzyl fluoride observed RingFluorination Aromatic Ring Fluorination SideProduct->RingFluorination Ring-fluorinated isomers observed Overfluorination Over-fluorination SideProduct->Overfluorination Multiple F atoms incorporated CheckWater Check for Water Contamination Decarboxylation->CheckWater ModifyReactivity Modify Reaction Conditions (e.g., lower temperature) RingFluorination->ModifyReactivity Stoichiometry Adjust Stoichiometry of Fluorinating Agent Overfluorination->Stoichiometry UseAnhydrous Use Anhydrous Conditions CheckWater->UseAnhydrous Water present

Caption: Troubleshooting workflow for side reactions.

Solvent-Dependent Reaction Pathways

Reaction_Pathways Substrate p-Tolylacetic Acid + Selectfluor™ + Base Aqueous Aqueous Conditions (e.g., MeCN/H₂O) Substrate->Aqueous Anhydrous Anhydrous Conditions (e.g., dry MeCN) Substrate->Anhydrous SET_Pathway Single Electron Transfer (SET) Pathway Aqueous->SET_Pathway HAT_Pathway Hydrogen Atom Transfer (HAT) Pathway Anhydrous->HAT_Pathway Decarboxylated_Product Decarboxylative Fluorination Product: 4-Methylbenzyl fluoride SET_Pathway->Decarboxylated_Product Alpha_Fluoro_Product α-Fluorination Product: α-Fluoro-p-tolylacetic acid HAT_Pathway->Alpha_Fluoro_Product

Caption: Solvent-dependent reaction pathways.

References

Technical Support Center: Optimizing Chiral Separation of 2-Fluoro-2-(p-tolyl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to effectively optimize the enantioselective separation of 2-Fluoro-2-(p-tolyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the recommended first step for developing a separation method for this compound?

A1: The most effective initial step is to perform a column screening. This involves testing the racemic mixture on a variety of chiral stationary phases (CSPs) under different mobile phase conditions (Normal Phase, Reversed-Phase, and Polar Organic modes).[1] This approach helps to quickly identify the most promising column chemistry and mobile phase system for further optimization.[1]

Q2: Which type of Chiral Stationary Phase (CSP) is most suitable for an acidic compound like this?

A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are the most popular and often successful for a wide range of chiral compounds, including acids.[1][2] Additionally, macrocyclic glycopeptide (e.g., vancomycin, teicoplanin) and cyclodextrin-based CSPs can be effective, particularly for compounds with ionizable groups.[2][3]

Q3: Why is an acidic additive required in the mobile phase?

A3: For acidic compounds like this compound, adding a small amount of an acid (e.g., trifluoroacetic acid - TFA, formic acid, or acetic acid) to the mobile phase is crucial.[4] This suppresses the ionization of the carboxylic acid group, which enhances interaction with the CSP and typically leads to better peak shape and improved resolution.[4][5] The most effective pH range for resolving acidic molecules is generally between 2.0 and 2.5.[4][5]

Q4: How should I prepare my sample for analysis?

A4: For analytical purposes, a sample concentration of 1 mg/mL is usually sufficient.[4] It is always best to dissolve the sample directly in the mobile phase you are using for the separation to ensure compatibility and avoid peak distortion.[4] If solubility is an issue and your sample is a salt of the acid, adding 0.1% TFA to the sample solvent may improve its solubility.[4]

Q5: Can I use Reversed-Phase (RP) chromatography for this separation?

A5: Yes, several polysaccharide-based CSPs are compatible with reversed-phase conditions.[5] RP mode can be advantageous if your sample is highly polar, has low solubility in typical normal-phase solvents, or if you require LC/MS compatibility.[5] The presence of water in the mobile phase can significantly alter enantiorecognition, sometimes providing a successful separation where normal-phase methods fail.[5]

Experimental Protocols

Protocol 1: Initial Method Development Screening

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound, dissolving it in the initial mobile phase if possible, or in a compatible solvent like ethanol.[4]

  • Column Selection: Utilize a range of polysaccharide-based CSPs (e.g., columns based on cellulose and amylose derivatives).

  • Normal Phase (NP) Screening:

    • Mobile Phase A: Hexane/Ethanol (80:20 v/v) with 0.1% TFA.

    • Mobile Phase B: Hexane/Isopropanol (80:20 v/v) with 0.1% TFA.

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm I.D. column.

    • Procedure: Equilibrate the column with the mobile phase for at least 20 column volumes. Inject the sample and monitor the chromatogram.

  • Reversed-Phase (RP) Screening:

    • Mobile Phase C: Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid (for MS compatibility).[5]

    • Mobile Phase D: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.[5]

    • Flow Rate: 1.0 mL/min.

    • Procedure: Ensure the HPLC system is completely flushed of any immiscible NP solvents before switching to RP. Equilibrate the column and inject the sample.

  • Analysis: Evaluate the chromatograms for any signs of peak separation. A successful "hit" is any condition that shows two peaks or a broadened/deformed peak shape, indicating partial resolution. This condition should then be selected for optimization.

Data Presentation

Table 1: Suggested Starting Conditions for Chiral Screening
ParameterNormal Phase (NP)Reversed-Phase (RP)
CSP Types Polysaccharide-based (Cellulose, Amylose)Immobilized Polysaccharide-based
Mobile Phase Hexane/Alcohol (Ethanol or IPA)Acetonitrile/Water or Methanol/Water
Typical Ratio 90:10 to 70:30 (Alkane:Alcohol)30:70 to 70:30 (Organic:Aqueous)
Acidic Additive 0.1% TFA or Acetic Acid0.1% Formic Acid or TFA
Flow Rate 0.5 - 1.0 mL/min0.5 - 1.0 mL/min
Temperature AmbientAmbient (can be varied for optimization)

Troubleshooting Guide

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Validation Start Prepare 1 mg/mL Racemic Sample ScreenCSPs Screen Multiple CSPs (e.g., Cellulose, Amylose) Start->ScreenCSPs ScreenMP Test under NP and RP Conditions (with 0.1% Acidic Additive) ScreenCSPs->ScreenMP Evaluate Evaluate Screening Results ScreenMP->Evaluate Optimize Optimize Mobile Phase Ratio, Additive Concentration, Flow Rate, and Temperature Evaluate->Optimize Partial or Full Separation Found NoSep No Separation Found. Try Alternative CSPs or Mobile Phase Additives. Evaluate->NoSep No Separation Validate Validate Method (Robustness, Linearity, LOD/LOQ) Optimize->Validate Final Final Method Validate->Final

Table 2: Common Troubleshooting Scenarios
ProblemPotential Cause(s)Recommended Solution(s)
No Separation 1. Incorrect CSP choice. 2. Sub-optimal mobile phase. 3. Analyte is ionized.1. Screen a wider range of CSPs with different chemistries.[1] 2. Vary the alcohol modifier (e.g., ethanol vs. isopropanol) in NP or the organic modifier (ACN vs. MeOH) in RP.[5] 3. Ensure 0.1% acid is present in the mobile phase to suppress ionization.[4]
Poor Peak Shape (Tailing) 1. Secondary interactions with the silica support. 2. Column contamination or degradation. 3. Partial blockage of inlet frit.1. Confirm the mobile phase pH is low enough (2.0-2.5) to suppress silanol activity.[5][6] 2. Flush the column according to the manufacturer's instructions. An older column may have adsorbed material. 3. Try back-flushing the column at a low flow rate to dislodge particulates.[7]
High Backpressure 1. Sample precipitation at the column head. 2. Blocked column frit. 3. Use of incompatible solvents (especially on coated CSPs).1. Ensure the sample is fully dissolved in the mobile phase or a weaker solvent.[7] 2. Change the inlet frit or try reversing the column flow direction.[7] 3. Always ensure the HPLC system is thoroughly flushed when switching between immiscible solvent systems (e.g., NP to RP).[4]
Poor Reproducibility / Drifting Retention Times 1. "Column memory effect" where additives from previous analyses are adsorbed on the CSP.[7] 2. Insufficient column equilibration time. 3. Mobile phase composition changing over time (evaporation of volatile components).1. Condition the new column with the mobile phase for an extended period. For immobilized columns, a flush with a strong solvent like DMF may be needed.[7] 2. Always equilibrate with at least 20-30 column volumes of the new mobile phase. 3. Prepare fresh mobile phase daily and keep bottles capped.
Low Resolution (Rs < 1.5) 1. Flow rate is too high. 2. Mobile phase strength is not optimal. 3. Temperature is not optimal.1. Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to improve efficiency. 2. Fine-tune the mobile phase composition (e.g., change alkane/alcohol ratio by 2-5%). 3. Investigate the effect of temperature. Lowering the temperature often increases resolution, but may increase backpressure.[1]

G Start Problem: Poor or No Resolution CheckAdditive Is 0.1% Acidic Additive in Mobile Phase? Start->CheckAdditive AddAdditive Add 0.1% TFA (NP) or Formic Acid (RP) CheckAdditive->AddAdditive No OptimizeMP Fine-tune Mobile Phase Ratio (e.g., change % Alcohol or % ACN) CheckAdditive->OptimizeMP Yes AddAdditive->OptimizeMP DecreaseFlow Decrease Flow Rate (e.g., from 1.0 to 0.7 mL/min) OptimizeMP->DecreaseFlow Success Resolution Achieved OptimizeMP->Success If successful ChangeTemp Adjust Column Temperature (Try 15°C or 40°C) DecreaseFlow->ChangeTemp DecreaseFlow->Success If successful ChangeModifier Change Mobile Phase Modifier (e.g., EtOH -> IPA or ACN -> MeOH) ChangeTemp->ChangeModifier ChangeTemp->Success If successful TryNewCSP Screen a Different Class of CSP ChangeModifier->TryNewCSP ChangeModifier->Success If successful TryNewCSP->Success If successful

References

Stability issues of 2-Fluoro-2-(p-tolyl)acetic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Fluoro-2-(p-tolyl)acetic acid in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: Extremes in pH (highly acidic or alkaline conditions) can potentially lead to hydrolysis or other degradation pathways.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. For long-term storage, refer to the supplier's recommendations, which is typically room temperature for the solid compound.[1] However, solution stability may be more temperature-sensitive.

  • Light: Exposure to UV or high-intensity visible light may induce photolytic degradation. It is advisable to store solutions in amber vials or protected from light.

  • Oxidizing Agents: The presence of oxidizing agents can potentially lead to the degradation of the molecule.

  • Solvent: The choice of solvent can impact stability. While solubility information is not extensively available in the provided search results, protic solvents, especially under certain pH conditions, might participate in degradation reactions.

Q2: What are the potential degradation pathways for this compound?

A2: Based on the general chemistry of α-fluoro α-aryl carboxylic acids, potential degradation pathways could include:

  • Decarboxylation: Loss of the carboxylic acid group as carbon dioxide, which can be promoted by heat.

  • Hydrolysis: Although the C-F bond is generally strong, under harsh conditions, hydrolysis to the corresponding α-hydroxy acid could occur.

  • Oxidation: The aromatic tolyl group may be susceptible to oxidation, potentially forming corresponding benzoic acid derivatives or other oxidation products.

Q3: How can I monitor the stability of my this compound solution?

A3: The most common and effective method for monitoring the stability of a compound in solution is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2] A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from any degradation products, impurities, or excipients.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: While the solid compound is typically stored at room temperature, solutions are generally less stable.[1] For optimal stability of solutions, it is recommended to:

  • Store at refrigerated temperatures (2-8 °C).

  • Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Use freshly prepared solutions whenever possible.

  • If long-term storage of a solution is necessary, consider conducting a preliminary stability study under your specific storage conditions.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.
  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution: Compare the results obtained using the fresh solution with those from the suspect solution.

    • Analyze the stock solution by HPLC: Use a suitable HPLC method to check the purity of the stock solution and look for the presence of degradation peaks.

    • Review solution preparation and storage: Ensure that the solvent used is of high purity and that the solution has been stored under the recommended conditions (refrigerated, protected from light).

Issue 2: Appearance of unknown peaks in the HPLC chromatogram of an aged solution.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct a forced degradation study: Subject a freshly prepared solution to stress conditions (e.g., heat, acid, base, oxidation, light) to intentionally generate degradation products.[3][4][5][6][7] This will help in confirming if the unknown peaks are indeed degradants.

    • Characterize the degradation products: If necessary, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of the major degradation products.

    • Optimize storage conditions: Based on the results of the forced degradation study, adjust the storage conditions of your solutions to minimize the formation of the identified degradants.

Quantitative Data Summary

The following tables provide illustrative data from a hypothetical forced degradation study on a 0.1 mg/mL solution of this compound. These tables are intended to provide a general understanding of the compound's potential stability profile.

Table 1: Summary of Forced Degradation Studies

Stress ConditionDurationTemperature% Degradation of this compoundNumber of Major Degradation Products
0.1 M HCl24 hours60 °C5.2%1
0.1 M NaOH24 hours60 °C12.8%2
3% H₂O₂24 hoursRoom Temp8.5%1
Thermal48 hours80 °C3.1%1
Photolytic (UV)24 hoursRoom Temp6.7%2

Table 2: Chromatographic Data of a Stressed Sample (0.1 M NaOH, 24h, 60°C)

Peak NameRetention Time (min)Relative Retention Time% Peak Area
Degradation Product 12.50.507.3%
Degradation Product 23.80.765.5%
This compound5.01.0087.2%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial containing the stock solution in an oven at 80 °C for 48 hours.

    • Photolytic Degradation: Expose a vial containing the stock solution to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the specified duration, cool the samples to room temperature. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Illustrative Example)

This protocol provides an example of an HPLC method that could be used to separate this compound from its potential degradation products. Method development and validation are necessary for specific applications.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (UV Light) stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS Identification (if needed) hplc->lcms Characterize Degradants

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products main This compound decarboxylated 1-Fluoro-1-(p-tolyl)ethane (Decarboxylation) main->decarboxylated Heat hydrolyzed 2-Hydroxy-2-(p-tolyl)acetic acid (Hydrolysis) main->hydrolyzed H₂O/H⁺ or OH⁻ oxidized 4-Methylbenzoic acid (Oxidation) main->oxidized Oxidant

References

Technical Support Center: Synthesis of 2-Fluoro-2-(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Fluoro-2-(p-tolyl)acetic acid. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the α-fluorination of 2-(p-tolyl)acetic acid. This is typically achieved using an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF4) or N-Fluorobenzenesulfonimide (NFSI). This method offers a straightforward approach to introduce a fluorine atom at the alpha position of the carboxylic acid.

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The primary impurities often encountered include unreacted starting material, over-fluorinated byproducts, and products from side reactions like decarboxylation. The specific impurities and their prevalence can depend on the reaction conditions and the fluorinating agent used.

Q3: How can I minimize the formation of the di-fluoro impurity, 2,2-Difluoro-2-(p-tolyl)acetic acid?

A3: Over-fluorination is a common issue. To minimize the formation of the di-fluoro byproduct, it is crucial to control the stoichiometry of the fluorinating agent. Using a slight excess or a 1:1 molar ratio of the fluorinating agent to the starting material is recommended. Additionally, carefully monitoring the reaction progress by techniques like TLC or HPLC can help in stopping the reaction once the starting material is consumed, preventing further fluorination of the desired product.

Q4: I am observing significant decarboxylation of my starting material. What could be the cause and how can I prevent it?

A4: Decarboxylation can be a significant side reaction, especially under harsh reaction conditions. This can be promoted by elevated temperatures or the presence of certain catalysts.[1] To mitigate this, it is advisable to run the reaction at the lowest effective temperature. The choice of solvent can also play a role; non-polar, aprotic solvents are generally preferred. A divergent strategy for the fluorination of phenylacetic acid derivatives using a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine has been shown to lead to decarboxylative fluorination in the presence of water, while non-aqueous conditions favor the formation of α-fluoro-α-arylcarboxylic acids.[2][3]

Q5: Are there any potential side reactions involving the aromatic ring of the p-tolyl group?

A5: Electrophilic fluorinating agents can potentially react with the electron-rich aromatic ring, leading to the formation of regioisomers. However, the α-position of the carboxylic acid is generally more activated towards fluorination. To minimize aromatic fluorination, it is important to use a fluorinating agent with appropriate selectivity and to optimize the reaction conditions, such as temperature and solvent.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion of Starting Material - Insufficient amount of fluorinating agent.- Low reaction temperature.- Inadequate reaction time.- Poor solubility of reagents.- Increase the molar ratio of the fluorinating agent slightly (e.g., 1.1 to 1.2 equivalents).- Gradually increase the reaction temperature while monitoring for side product formation.- Extend the reaction time and monitor progress by TLC or HPLC.- Choose a solvent in which all reactants are fully soluble.
High Levels of Di-fluoro Impurity - Excess of fluorinating agent.- Prolonged reaction time after consumption of starting material.- Use a strict 1:1 molar ratio of fluorinating agent to starting material.- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Presence of Decarboxylated Byproduct - High reaction temperature.- Presence of water in the reaction mixture when using certain promoters.[2][3]- Conduct the reaction at a lower temperature.- Ensure anhydrous reaction conditions by using dry solvents and reagents.
Formation of Aromatic Fluorination Isomers - Highly reactive fluorinating agent.- Elevated reaction temperatures.- Use a more selective fluorinating agent (e.g., NFSI may offer different selectivity than Selectfluor).- Maintain a lower reaction temperature.
Difficult Purification of the Final Product - Similar polarities of the product and impurities.- Employ fractional crystallization from a suitable solvent system.- Utilize column chromatography with a carefully selected eluent system.- Consider derivatization to an ester, purification by distillation or chromatography, followed by hydrolysis back to the acid.

Experimental Protocols

General Protocol for α-Fluorination of 2-(p-tolyl)acetic acid

This protocol is a general guideline and may require optimization based on laboratory conditions and specific reagents.

Materials:

  • 2-(p-tolyl)acetic acid

  • Electrophilic fluorinating agent (e.g., Selectfluor® or NFSI)

  • Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(p-tolyl)acetic acid in the chosen anhydrous solvent.

  • Add the electrophilic fluorinating agent in a single portion or portion-wise, maintaining the desired molar ratio (typically 1.0-1.2 equivalents).

  • Stir the reaction mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the specific reagents and solvent) and monitor its progress using TLC or HPLC.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Purification by Crystallization

Crystallization is often an effective method for purifying this compound.[4][5]

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent in which the product has good solubility at elevated temperatures and poor solubility at room temperature or below (e.g., a mixture of ethyl acetate and hexanes, or toluene).

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Analytical Methods

Accurate identification and quantification of the desired product and any impurities are crucial for process control and quality assessment.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed to separate 2-(p-tolyl)acetic acid, this compound, and potential impurities.

Parameter Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and water with a buffer (e.g., 0.1% formic acid or a phosphate buffer)
Gradient A suitable gradient from a lower to a higher concentration of acetonitrile
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 220 nm or 254 nm)
Injection Volume 10 µL

Note: This is a starting point, and the method may need to be optimized for specific impurity profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and impurity identification.

  • ¹H NMR: The proton spectrum will show characteristic signals for the tolyl group and the α-proton. The signal for the α-proton in the starting material will be a singlet, which will shift and become a doublet in the fluorinated product due to coupling with the fluorine atom.

  • ¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. The product will show a characteristic signal, and the presence of other fluorine-containing impurities, such as the di-fluoro byproduct, will be readily apparent as separate signals.[6][7]

  • ¹³C NMR: The carbon spectrum will also show characteristic shifts upon fluorination, with the α-carbon signal splitting into a doublet due to coupling with the fluorine atom.

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Workflow for this compound Synthesis start Reaction Outcome Analysis low_conversion Low Conversion of Starting Material start->low_conversion Incomplete? high_impurities High Level of Impurities start->high_impurities Impure? good_result Successful Synthesis start->good_result Clean? solution_low_conv Adjust Reaction Conditions: - Increase fluorinating agent - Increase temperature/time - Improve solubility low_conversion->solution_low_conv impurity_id Identify Impurities (HPLC, NMR) high_impurities->impurity_id difluoro Di-fluoro byproduct impurity_id->difluoro Over-fluorination decarbox Decarboxylation impurity_id->decarbox Gas evolution starting_material Unreacted Starting Material impurity_id->starting_material Major peak solution_difluoro Optimize Stoichiometry: - Use 1:1 molar ratio - Monitor reaction closely difluoro->solution_difluoro solution_decarbox Modify Conditions: - Lower reaction temperature - Ensure anhydrous conditions decarbox->solution_decarbox solution_sm Purification: - Crystallization - Chromatography starting_material->solution_sm

Caption: A flowchart for troubleshooting common issues in the synthesis.

Impurity Formation Pathways

impurity_pathways Potential Impurity Formation Pathways SM 2-(p-tolyl)acetic acid Product This compound SM->Product + [F+] Decarbox p-Tolyl-fluoromethane (Decarboxylation) SM->Decarbox Heat / H2O AromaticF Aromatic Fluorination Isomers SM->AromaticF + [F+] (side reaction) DiFluoro 2,2-Difluoro-2-(p-tolyl)acetic acid (Over-fluorination) Product->DiFluoro + [F+]

Caption: Pathways leading to common impurities from the starting material.

References

Technical Support Center: Scaling Up the Synthesis of 2-Fluoro-2-(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluoro-2-(p-tolyl)acetic acid, with a focus on scaling up the process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the synthesis of this compound?

A1: The most prevalent and scalable approach is the direct electrophilic α-fluorination of p-tolylacetic acid using an N-fluoro reagent. Among these, Selectfluor® (F-TEDA-BF4) is widely used in both academic and industrial settings due to its stability, ease of handling, and efficiency.[1][2][3]

Q2: What are the critical parameters to control during the scale-up of this reaction?

A2: When scaling up the synthesis, the following parameters are critical:

  • Moisture Control: The reaction is highly sensitive to water, which can lead to the formation of byproducts and a significant reduction in yield.[3] All solvents and reagents should be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: While the reaction is often run at room temperature, it is crucial to monitor for any exotherms, especially during the addition of reagents on a larger scale.

  • Reagent Addition: The order and rate of reagent addition are important. A controlled, portion-wise or slow addition of Selectfluor® can help to manage the reaction rate and any potential exotherms.

  • Mixing: Efficient stirring is necessary to ensure proper mixing of the reagents, especially if the reaction mixture is heterogeneous.

Q3: What are the main safety considerations when working with Selectfluor® on a large scale?

A3: Selectfluor® is a stable, non-volatile solid, making it safer to handle than gaseous fluorine sources.[1] However, it is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials. It is also recommended to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: How can I purify the final product, this compound, at scale?

A4: Purification can typically be achieved through crystallization. After the reaction work-up, the crude product can be dissolved in a suitable solvent system (e.g., a mixture of a good solvent like ethyl acetate and a poor solvent like hexanes) and allowed to crystallize. The choice of solvent will depend on the impurity profile. Column chromatography is also an option for smaller scales but may be less practical for large-scale production.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive fluorinating agent. 2. Presence of moisture.[3] 3. Insufficient reaction time. 4. Incorrect stoichiometry of reagents.1. Use a fresh, unopened bottle of Selectfluor®. 2. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere. 3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. 4. Carefully check the molar equivalents of all reagents.
Formation of a significant amount of p-tolualdehyde Decarboxylative fluorination side reaction. This is often promoted by the presence of water.[3]Rigorously exclude water from the reaction mixture. Use anhydrous solvents and reagents.
Presence of unreacted starting material (p-tolylacetic acid) 1. Insufficient amount of Selectfluor®. 2. Inefficient mixing.1. Use a slight excess of Selectfluor® (e.g., 1.1-1.2 equivalents). 2. Ensure vigorous stirring throughout the reaction.
Formation of di-fluorinated byproduct Over-fluorination of the product.Use a controlled stoichiometry of Selectfluor® (closer to 1.0 equivalent) and monitor the reaction closely.
Difficulties in product isolation/purification 1. Product is too soluble in the crystallization solvent. 2. Presence of persistent impurities.1. Experiment with different solvent systems for crystallization. A solvent screen is recommended. 2. Consider a pre-purification step, such as a wash with a saturated sodium bicarbonate solution to remove acidic impurities, or a short silica gel plug filtration.

Experimental Protocols

Synthesis of this compound

This protocol is based on the electrophilic fluorination of phenylacetic acid derivatives using Selectfluor®.[3]

Materials:

  • p-Tolylacetic acid

  • Selectfluor®

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add p-tolylacetic acid (1.0 eq) and 4-(dimethylamino)pyridine (2.0 eq).

  • Add anhydrous acetonitrile to dissolve the solids.

  • To the stirred solution, add Selectfluor® (1.2 eq) portion-wise over 10-15 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, quench by the addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from an ethyl acetate/hexanes solvent system to afford this compound as a white solid.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of α-fluoro-α-arylcarboxylic acids using a similar methodology.[3] Actual results for this compound may vary.

Substrate Equivalents of Selectfluor® Equivalents of DMAP Solvent Reaction Time (h) Yield (%)
Phenylacetic acid1.22.0MeCN485
4-Methoxyphenylacetic acid1.22.0MeCN582
4-Chlorophenylacetic acid1.22.0MeCN678

Visualizations

experimental_workflow reagents 1. Reagent Preparation (p-Tolylacetic acid, DMAP in MeCN) addition 2. Selectfluor® Addition (Portion-wise, under N₂) reagents->addition reaction 3. Reaction (Room Temperature, 4-6h) addition->reaction workup 4. Aqueous Work-up (EtOAc extraction, washes) reaction->workup purification 5. Purification (Crystallization) workup->purification product Final Product (this compound) purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or Impure Product check_moisture Check for Moisture Contamination start->check_moisture check_reagents Verify Reagent Stoichiometry & Purity start->check_reagents check_mixing Assess Mixing Efficiency start->check_mixing dry_solvents Use Anhydrous Solvents/Reagents Run under Inert Atmosphere check_moisture->dry_solvents Yes adjust_reagents Use Fresh Selectfluor® Adjust Stoichiometry check_reagents->adjust_reagents Yes improve_stirring Increase Stirring Rate Use Appropriate Stir Bar/Impeller check_mixing->improve_stirring Yes

Caption: Troubleshooting guide for the synthesis of this compound.

References

Technical Support Center: 2-Fluoro-2-(p-tolyl)acetic acid Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 2-Fluoro-2-(p-tolyl)acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical modification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The most common derivatization methods for carboxylic acids like this compound are esterification and amidation.[1][2][3] These reactions typically involve activating the carboxylic acid to make it more susceptible to nucleophilic attack by an alcohol or an amine.

Q2: How does the alpha-fluoro group affect the reactivity of this compound?

A2: The fluorine atom is a strong electron-withdrawing group. This increases the acidity of the carboxylic acid, making the carboxylate anion a better nucleophile but the carbonyl carbon less electrophilic. The increased acidity can influence catalyst choice and reaction conditions. Additionally, the presence of a halogen at the alpha position can open pathways to side reactions like elimination under basic conditions.

Q3: What are common challenges when forming an amide bond with this compound?

A3: Common challenges include low yields due to the steric hindrance from the tolyl group and the alpha-substituents, potential racemization if the compound is chiral, and side reactions depending on the coupling agents used. For example, with carbodiimides like DCC or EDC, the formation of an unreactive N-acylurea byproduct can occur.[1][4]

Q4: Which coupling reagents are recommended for amide formation with this acid?

A4: A variety of coupling reagents can be used, each with its own advantages.

  • Carbodiimides (EDC, DCC): Widely used, but can lead to N-acylurea formation. The addition of 1-hydroxybenzotriazole (HOBt) can help to suppress this side reaction and may reduce racemization.[1][2]

  • Uronium/Aminium-based reagents (HATU, HBTU): These are often more efficient and faster than carbodiimides, leading to higher yields and less racemization, especially for sterically hindered substrates.[5]

  • Phosphonium-based reagents (PyBOP): Also very effective for difficult couplings.

Q5: How can I monitor the progress of my derivatization reaction?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting carboxylic acid and the formation of the less polar ester or amide product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) after a suitable workup and derivatization of any remaining acid (if necessary for GC) can be employed.

Troubleshooting Guides

Issue 1: Low or No Yield in Esterification Reactions
Potential Cause Troubleshooting Step Explanation
Incomplete reaction (Fischer Esterification) Increase the amount of alcohol (can be used as solvent), and/or remove water as it forms using a Dean-Stark trap or molecular sieves.Fischer esterification is an equilibrium-driven process. By Le Châtelier's principle, removing a product (water) or increasing a reactant (alcohol) will shift the equilibrium towards the ester product.[6]
Ineffective activation of the carboxylic acid (Carbodiimide methods) Ensure reagents are anhydrous. Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) for reactions with sterically hindered alcohols.Carbodiimides and the active intermediates are sensitive to water. DMAP acts as an acyl transfer catalyst, forming a highly reactive intermediate that enhances the reaction rate with alcohols.[7]
Decomposition of starting material or product Run the reaction at a lower temperature for a longer period. Check the stability of your starting material and product under the reaction conditions.The alpha-fluoro substituent might make the compound susceptible to elimination or other side reactions at elevated temperatures, especially in the presence of a base.
Steric Hindrance Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride first, then react with the alcohol in the presence of a non-nucleophilic base like pyridine.Acid chlorides are significantly more reactive than the parent carboxylic acid and can overcome the steric hindrance presented by the tolyl group and the alcohol.
Issue 2: Low or No Yield in Amide Coupling Reactions
Potential Cause Troubleshooting Step Explanation
Formation of N-acylurea byproduct with carbodiimides (DCC, EDC) Add an equivalent of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).HOBt and HOAt react with the O-acylisourea intermediate to form an active ester. This intermediate is less prone to rearrangement to the N-acylurea and reacts efficiently with the amine.[1]
Low reactivity of the amine Switch to a more powerful coupling reagent such as HATU or HBTU. Ensure the reaction is run in an appropriate aprotic solvent like DMF or acetonitrile.For electron-deficient or sterically hindered amines, stronger coupling reagents are often necessary to achieve good yields.[2][5]
Salt formation between carboxylic acid and amine Ensure a suitable non-nucleophilic base (e.g., DIPEA, N-methylmorpholine) is used in sufficient quantity to neutralize any acid and deprotonate the amine salt.The amine nucleophile may be protonated by the carboxylic acid, rendering it unreactive. A tertiary amine base is required to free the amine for reaction.
Steric hindrance from both coupling partners Increase reaction time and/or temperature moderately (e.g., to 40-50 °C). Consider using a less sterically hindered coupling reagent.Sterically demanding couplings often require more forcing conditions or specialized reagents to proceed at a reasonable rate.
Issue 3: Formation of Impurities or Side Products
Potential Cause Troubleshooting Step Explanation
Presence of an N-acylurea byproduct This is common with carbodiimide reagents. Purify the desired amide using column chromatography. To prevent its formation, use an additive like HOBt.The N-acylurea is a common side product from the rearrangement of the O-acylisourea intermediate in carbodiimide-mediated couplings.[1]
Elimination of HF Use milder, non-basic or weakly basic conditions where possible. Avoid excessive heat.Alpha-halo acids can undergo elimination of HX to form an α,β-unsaturated carbonyl compound, particularly under harsh basic conditions or high temperatures.
Racemization of the alpha-carbon If stereochemistry is important, use coupling conditions known to minimize racemization. This includes the use of additives like HOBt or HOAt, or switching to reagents like HATU. Perform the reaction at lower temperatures (e.g., 0 °C).The activation of the carboxylic acid can increase the acidity of the alpha-proton, leading to its abstraction and subsequent racemization.
Dimerization/Anhydride formation Use the amine or alcohol as the limiting reagent and ensure it is added promptly after the activation of the carboxylic acid.The activated carboxylic acid can react with another molecule of the carboxylic acid to form a symmetric anhydride.

Quantitative Data Summary

The following tables provide representative yields for derivatization reactions of 2-fluoro-2-phenylacetic acid, a close structural analog of this compound. These values can serve as a benchmark for what to expect. Note: Yields are highly dependent on specific substrates and reaction conditions.

Table 1: Representative Yields for Esterification of 2-Fluoro-2-phenylacetic acid Analogs

MethodAlcoholCatalyst/ReagentSolventTemperature (°C)Time (h)Approx. Yield (%)
Fischer EsterificationMethanolH₂SO₄ (cat.)MethanolReflux4-1275-90[8]
Steglich EsterificationBenzyl AlcoholDCC, DMAP (cat.)DichloromethaneRoom Temp1280-95[7][9]
Acid ChlorideEthanol1. SOCl₂2. Pyridine1. Toluene2. Dichloromethane1. Reflux2. 0 to RT1. 22. 3>90

Table 2: Representative Yields for Amidation of 2-Fluoro-2-phenylacetic acid Analogs

AmineCoupling ReagentAdditiveBaseSolventApprox. Yield (%)
BenzylamineEDC·HClHOBtDIPEADMF85-95[2][10]
AnilineHATU-DIPEAAcetonitrile70-85[11]
sec-ButylaminePyBOP-DIPEADMF75-90
MorpholineDCCHOBt-Dichloromethane80-92

Experimental Protocols

Protocol 1: Methyl Esterification using Sulfuric Acid (Fischer Esterification)
  • Dissolve this compound (1.0 eq) in anhydrous methanol (10-20 volumes).

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

  • Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester.

Protocol 2: Amide Synthesis with Benzylamine using EDC/HOBt
  • Dissolve this compound (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DMF or dichloromethane (10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 eq) to the mixture and stir for 15-30 minutes at 0 °C.

  • Add benzylamine (1.05 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.[2][3]

Visualizations

experimental_workflow_esterification start Start: this compound dissolve Dissolve in Anhydrous Methanol start->dissolve add_catalyst Add conc. H₂SO₄ dissolve->add_catalyst reflux Reflux (4-12h) add_catalyst->reflux workup Aqueous Workup (EtOAc, NaHCO₃, Brine) reflux->workup dry_concentrate Dry (Na₂SO₄) & Concentrate workup->dry_concentrate product Product: Methyl Ester dry_concentrate->product

Caption: Fischer Esterification Workflow.

experimental_workflow_amidation start Start: this compound dissolve Dissolve Acid & HOBt in DMF start->dissolve cool Cool to 0 °C dissolve->cool add_edc Add EDC·HCl, stir 15 min cool->add_edc add_amine Add Amine & DIPEA add_edc->add_amine react Warm to RT, stir 12-24h add_amine->react workup Aqueous Workup (EtOAc, HCl, NaHCO₃, Brine) react->workup purify Dry, Concentrate & Purify workup->purify product Product: Amide purify->product

Caption: EDC/HOBt Amide Coupling Workflow.

troubleshooting_low_yield start Low/No Yield check_reagents Reagents Anhydrous & Pure? start->check_reagents ester_or_amide Reaction Type? check_reagents->ester_or_amide Yes impure_reagents Use fresh, dry reagents and solvents check_reagents->impure_reagents No ester Esterification ester_or_amide->ester Ester amide Amidation ester_or_amide->amide Amide ester_q1 Fischer Method? ester->ester_q1 amide_q1 Using Carbodiimide? amide->amide_q1 fischer_sol Increase Alcohol Remove Water ester_q1->fischer_sol Yes steglich_sol Add DMAP ester_q1->steglich_sol No (e.g., Steglich) amide_sol1 Add HOBt amide_q1->amide_sol1 Yes amide_sol2 Use HATU/PyBOP amide_q1->amide_sol2 No

Caption: Troubleshooting Low Yield.

References

Technical Support Center: Enantiopurity of 2-Fluoro-2-(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This guide provides detailed information, frequently asked questions, and troubleshooting advice for researchers, scientists, and drug development professionals working on the enantiopurity determination of 2-Fluoro-2-(p-tolyl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to determine the enantiopurity of this compound?

The two most common and effective methods for determining the enantiopurity or enantiomeric excess (% ee) of chiral carboxylic acids like this compound are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Chiral HPLC physically separates the enantiomers on a chiral stationary phase (CSP), while NMR uses chiral resolving agents to induce distinguishable signals for each enantiomer in the spectrum.

Q2: How does Chiral HPLC work for this analysis?

Chiral HPLC utilizes a column containing a chiral stationary phase (CSP). As the racemic mixture of this compound passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP.[1] Due to differences in the stability of these complexes, one enantiomer is retained longer than the other, resulting in their separation and elution at different times. The relative area of the two resulting peaks in the chromatogram is then used to calculate the enantiomeric excess.

Q3: How can NMR spectroscopy be used to determine enantiomeric excess?

NMR spectroscopy can differentiate between enantiomers by converting them into diastereomers, which have distinct NMR spectra. This is achieved in two main ways:

  • Using a Chiral Derivatizing Agent (CDA): The carboxylic acid is reacted with an enantiomerically pure CDA to form covalent diastereomeric products.[2][3] These products will exhibit separate signals in the NMR spectrum, which can be integrated.

  • Using a Chiral Solvating Agent (CSA): The analyte is mixed with an enantiomerically pure CSA in the NMR tube.[2][4] This forms non-covalent, transient diastereomeric complexes, leading to separate, observable signals for the enantiomers in the NMR spectrum.[2][5] This method is often faster as it does not require a chemical reaction.[4][5]

Q4: What is the advantage of using ¹⁹F NMR for this compound?

The presence of a fluorine atom in the molecule makes ¹⁹F NMR an exceptionally powerful tool. The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, which often results in excellent signal separation with minimal background noise.[6][7] When used with a chiral resolving agent, the fluorine signals of the two enantiomers can be clearly distinguished and integrated to provide a very accurate determination of enantiomeric excess.[6][8]

Q5: Which method, HPLC or NMR, is more suitable for my needs?

The choice depends on your specific requirements. Chiral HPLC is excellent for both analytical quantification and preparative separation to isolate pure enantiomers. It is a highly sensitive and robust technique. NMR with chiral resolving agents is a very rapid method for determining enantiomeric excess without requiring extensive method development, provided a suitable agent is available.[9][10] ¹⁹F NMR, in particular, is ideal for this molecule due to its inherent sensitivity and clarity.[6][8]

Method Comparison

The following table summarizes key parameters for the primary analytical methods.

ParameterChiral HPLC¹H NMR with Chiral Resolving Agent¹⁹F NMR with Chiral Resolving Agent
Principle Physical separation of enantiomers on a Chiral Stationary Phase (CSP).Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA) or covalent diastereomers with a Chiral Derivatizing Agent (CDA).Same as ¹H NMR, but observing the fluorine nucleus.
Typical CSPs Polysaccharide-based (e.g., cellulose or amylose derivatives like Chiralpak®), protein-based, or cyclodextrin-based columns.[11][12]Amino alcohols, Cinchona alkaloids, macrocycles, or metal complexes.[2][5]Chiral cobalt complexes, BINOL-derivatives, or other agents that interact near the fluorine atom.[6][7][13]
Common Mobile Phases Hexane/Isopropanol, or Methanol/Acetonitrile with additives like trifluoroacetic acid (TFA) or triethylamine (TEA).[14]N/A (Analysis is in a suitable deuterated solvent like CDCl₃ or DMSO-d₆).N/A (Analysis is in a suitable deuterated solvent like CDCl₃ or C₆D₆).
Key Advantage Both analytical and preparative scale capabilities; high sensitivity.Rapid analysis time; minimal sample preparation with CSAs.[4]High sensitivity, wide chemical shift range, clean baseline, and excellent signal resolution.[6][8]
Key Disadvantage Method development can be time-consuming; columns can be expensive.Requires an effective chiral agent; potential for signal overlap in complex molecules.Requires access to an NMR spectrometer with a fluorine probe.

Experimental Protocol: Chiral HPLC

This protocol provides a general methodology for determining the enantiopurity of this compound. Optimization will be required based on the specific column and equipment used.

Objective: To separate and quantify the enantiomers of this compound to determine its enantiomeric excess (% ee).

Materials and Equipment:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Chiralpak® AD-H or similar amylose-based column)

  • HPLC-grade solvents (n-Hexane, Isopropanol, Trifluoroacetic Acid - TFA)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Analytical balance

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane and Isopropanol in a desired ratio (e.g., 90:10 v/v).

    • Add Trifluoroacetic Acid (TFA) as an additive, typically at a concentration of 0.1%. The acid improves the peak shape of carboxylic acids.

    • Degas the mobile phase thoroughly before use.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of this compound in the mobile phase to create a stock solution (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration suitable for UV detection (e.g., 0.1 mg/mL).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent

    • Mobile Phase: n-Hexane:Isopropanol:TFA (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Run the analysis and identify the two peaks corresponding to the enantiomers.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

Troubleshooting Guide

Chiral HPLC Troubleshooting

Q: My enantiomers are not separating (poor resolution). What should I do?

  • A: Lack of resolution is a common issue.[15] Try the following:

    • Change Mobile Phase Composition: Alter the ratio of your solvents. For normal phase, decreasing the amount of the polar solvent (e.g., isopropanol) often increases retention and may improve resolution.

    • Change Additive: The type and concentration of the acidic or basic additive can significantly impact selectivity.[16]

    • Lower the Temperature: Reducing the column temperature can sometimes enhance separation.[16]

    • Reduce Flow Rate: Decreasing the flow rate can increase the efficiency of the separation.

    • Try a Different Column: The selectivity is highly dependent on the chiral stationary phase. Screening different types of chiral columns (e.g., cellulose vs. amylose based) is a standard approach.[16]

Q: My retention times are shifting between runs. What is the cause?

  • A: This is often due to a lack of column equilibration or changes in the mobile phase.

    • Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting your injections. This can sometimes take a significant number of column volumes.

    • Mobile Phase Stability: Ensure your mobile phase is well-mixed and that no selective evaporation of one component is occurring.[17]

    • Temperature Fluctuation: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.[16]

Q: I'm observing a high backpressure. What are the possible reasons?

  • A: High backpressure is typically caused by a blockage.

    • Blocked Frit: The inlet frit of the column may be blocked by particulates from the sample or mobile phase.[15] Try reversing the column and flushing it with a strong solvent.

    • Sample Precipitation: Your sample may be precipitating on the column if it was dissolved in a solvent stronger than the mobile phase.[15] Always dissolve your sample in the mobile phase if possible.

    • System Blockage: Check for blockages in other parts of the HPLC system, such as tubing or the injector.

HPLC_Troubleshooting start_node Start: Poor Peak Resolution decision_node1 Adjust Solvent Ratio? start_node->decision_node1 Check Mobile Phase decision_node decision_node process_node process_node end_node end_node process_node1 Decrease % polar solvent (e.g., Isopropanol) decision_node1->process_node1 Yes decision_node2 Adjust Temperature? decision_node1->decision_node2 No decision_node_res1 Resolution OK? process_node1->decision_node_res1 Check Result decision_node_res1->decision_node2 No end_node_ok Method Optimized decision_node_res1->end_node_ok Yes process_node2 Lower column temperature decision_node2->process_node2 Yes decision_node3 Change Flow Rate? decision_node2->decision_node3 No process_node2->decision_node_res1 process_node3 Decrease flow rate decision_node3->process_node3 Yes process_node4 Screen different chiral columns (CSP) decision_node3->process_node4 No process_node3->decision_node_res1 end_node_fail Consult Specialist process_node4->end_node_fail If still unresolved

Caption: Troubleshooting workflow for poor chiral HPLC resolution.

NMR Spectroscopy Troubleshooting

Q: I don't see separate signals for the enantiomers after adding a Chiral Solvating Agent (CSA). Why?

  • A: This indicates that the CSA is not effective at discriminating between the enantiomers.

    • Insufficient Interaction: The chosen CSA may not be forming strong enough diastereomeric complexes with your analyte. Try a different class of CSA.[2]

    • Concentration: The concentration of the CSA can be critical. Try varying the molar ratio of CSA to your analyte.

    • Solvent Effects: The solvent plays a key role in the non-covalent interactions. Try a different deuterated solvent (e.g., switch from CDCl₃ to C₆D₆).

Q: The chemical shift difference (Δδ) between my enantiomer signals is too small for accurate integration. How can I improve it?

  • A: Increasing the separation between the signals is key.

    • Increase CSA Concentration: A higher concentration of the CSA can sometimes increase the chemical shift difference.

    • Lower the Temperature: Lowering the temperature of the NMR experiment can slow down the exchange dynamics and often leads to better signal separation.

    • Use a Higher Field Magnet: A spectrometer with a higher magnetic field strength will inherently increase the separation (in Hz) between the signals.

    • Change the CSA: Some CSAs are known to induce larger chemical shift differences than others for specific classes of compounds.[18]

References

Preventing decomposition of 2-Fluoro-2-(p-tolyl)acetic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 2-Fluoro-2-(p-tolyl)acetic acid to prevent its decomposition. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the stability and integrity of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2] For extended storage, a temperature of 2-8°C is advisable.[1] The compound should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.[1]

Q2: What are the known decomposition pathways for this compound?

While specific decomposition pathways for this compound are not extensively documented in publicly available literature, similar α-fluoro carboxylic acids can be susceptible to certain degradation routes. Potential decomposition could involve the formation of α-fluorocarbocations, especially under acidic conditions, which are known to be short-lived and reactive intermediates.[3][4] Upon heating, decomposition may release toxic fumes such as hydrogen fluoride and carbon oxides.[1][5]

Q3: Are there any chemicals that are incompatible with this compound?

Yes, to prevent decomposition and hazardous reactions, avoid storing this compound with strong oxidizing agents, bases, and reducing agents.[1][2] Contact with these substances can promote degradation of the molecule.

Q4: I've observed a change in the color/physical appearance of the solid. What could be the cause?

A change in the physical appearance of this compound, such as discoloration, may indicate decomposition. This could be triggered by improper storage conditions, such as exposure to light, high temperatures, or incompatible substances. If you observe any changes, it is recommended to verify the purity of the compound using analytical methods like HPLC or NMR before use.

Q5: How can I handle this compound safely to avoid both exposure and degradation?

It is crucial to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[1][2] Avoid generating dust during handling.[1] After handling, wash your hands thoroughly.[1] Proper handling not only ensures personal safety but also minimizes the risk of contamination that could potentially catalyze the decomposition of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Decomposition of the starting material.Verify the purity of your this compound stock using an appropriate analytical technique (e.g., NMR, LC-MS). If degradation is confirmed, use a fresh, properly stored batch for subsequent experiments.
Visible degradation of the solid (e.g., clumping, discoloration) Exposure to moisture or high temperatures.Discard the degraded material according to your institution's safety protocols. Ensure that new stock is stored in a desiccator or a tightly sealed container in a refrigerator (2-8°C).
Pressure buildup in the storage container Gaseous decomposition products.Handle with extreme caution in a fume hood. This could indicate significant decomposition. The material may not be suitable for further use.

Recommended Storage Conditions Summary

Parameter Condition Source
Temperature Room temperature (short-term) or 2-8°C (long-term)[1][6]
Atmosphere Dry, well-ventilated area[1][2]
Container Tightly-closed container[1][2]
Incompatibilities Strong oxidizing agents, bases, reducing agents[1][2]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the purity of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Run a blank (solvent only) followed by the sample solution.

    • The purity can be estimated by the relative area of the main peak corresponding to this compound compared to the total area of all peaks.

Visual Guides

Decomposition_Pathway Potential Decomposition Influences cluster_compound This compound cluster_factors Decomposition Factors cluster_products Decomposition Products Compound Stable Compound Degradation Degraded Material (Impurities) Compound->Degradation decomposition Temp High Temperature Temp->Degradation Moisture Moisture Moisture->Degradation Light Light Light->Degradation Incompatible Incompatible Chemicals (Bases, Oxidizers) Incompatible->Degradation Gases Gaseous Byproducts (e.g., HF, COx) Degradation->Gases

Caption: Factors leading to the decomposition of this compound.

Storage_Workflow Recommended Storage and Handling Workflow Receive Receive Compound Inspect Inspect for Integrity Receive->Inspect Store Store at 2-8°C in a Tightly Sealed Container Inspect->Store Use Use in Experiment Store->Use CheckPurity Check Purity (e.g., HPLC) if issues arise Use->CheckPurity Good Purity OK CheckPurity->Good Yes Bad Purity NOT OK (Decomposition) CheckPurity->Bad No Good->Use Dispose Dispose of Degraded Material Bad->Dispose

References

Validation & Comparative

A Comparative Guide to Chiral Resolving Acids for Amine Resolution: Featuring 2-Fluoro-2-(p-tolyl)acetic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of enantiomerically pure pharmaceuticals and fine chemicals, the resolution of racemic amines is a critical step.[1] Diastereomeric salt formation with a chiral acid is a classical and widely used method for this purpose.[2] The choice of the resolving agent is paramount for the efficiency and success of the resolution process. This guide provides a comparative overview of 2-Fluoro-2-(p-tolyl)acetic acid and other commonly employed chiral acids for the resolution of amines, supported by available data and experimental protocols.

Introduction to Chiral Resolving Acids

Chiral resolving agents are enantiomerically pure compounds that react with a racemate to form a mixture of diastereomers. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[3] An ideal chiral resolving acid should be readily available in high enantiomeric purity, inexpensive, and should form diastereomeric salts with significant differences in solubility.

This guide focuses on the following chiral acids:

  • This compound: A fluorinated chiral carboxylic acid. The presence of fluorine can influence the acidity, crystallinity, and intermolecular interactions of the resulting diastereomeric salts, potentially leading to improved resolution efficiency.

  • Mandelic Acid: A widely used resolving agent due to its commercial availability in both enantiomeric forms and its effectiveness in resolving a broad range of amines.

  • Tartaric Acid: A naturally occurring, inexpensive, and readily available chiral diacid that has been historically significant in the development of chiral resolution.[4]

  • (1S)-(+)-10-Camphorsulfonic Acid: A strong chiral acid often employed when other resolving agents fail. Its bulky camphor group can lead to well-defined crystal packing.

Physicochemical Properties of Chiral Acids

The physicochemical properties of a chiral resolving acid, particularly its acidity (pKa) and solubility, play a crucial role in the formation and crystallization of diastereomeric salts. A lower pKa indicates a stronger acid, which can influence the stability and formation of the salt. Solubility differences between the diastereomeric salts in a given solvent system are the basis for their separation.

Table 1: Physicochemical Properties of Selected Chiral Acids

Chiral AcidMolecular FormulaMolecular Weight ( g/mol )pKa
This compoundC₉H₉FO₂168.17Data not readily available
(R)-Mandelic AcidC₈H₈O₃152.153.41
(2R,3R)-Tartaric AcidC₄H₆O₆150.09pKa1 = 2.98, pKa2 = 4.34
(1S)-(+)-10-Camphorsulfonic AcidC₁₀H₁₆O₄S232.30< 0

Note: The pKa values can vary slightly depending on the experimental conditions.

Performance in Amine Resolution: A Comparative Overview

The effectiveness of a chiral resolving agent is ultimately determined by its ability to provide high yields of the desired enantiomer with high enantiomeric excess (e.e.). This section aims to compare the performance of this compound with other chiral acids. However, it is important to note that publicly available, direct comparative studies featuring this compound are limited. The data presented for other acids serves as a benchmark for the type of performance metrics required for a thorough evaluation.

Table 2: Comparative Resolution of 1-Phenylethylamine

Chiral AcidAmine:Acid RatioSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered Amine
This compound Data not availableData not availableData not availableData not available
(R)-Mandelic Acid1:1EthanolTypically moderate to highOften >90% after recrystallization
(2R,3R)-Tartaric Acid2:1MethanolTypically highCan exceed 95% after recrystallization
(1S)-(+)-10-Camphorsulfonic Acid1:1AcetoneVariable, can be highOften >98%

Note: The yields and enantiomeric excesses are highly dependent on the specific experimental conditions, including the amine substrate, solvent, temperature, and number of recrystallizations.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful chiral resolution. Below are generalized protocols for the resolution of a racemic amine using a chiral acid via diastereomeric salt formation.

General Protocol for Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve the racemic amine and the chiral resolving acid (typically in a 1:1 or 2:1 molar ratio) in a suitable solvent with heating until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or by adding a seed crystal. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the salt from a suitable solvent.

  • Liberation of the Enantiomerically Enriched Amine: Suspend the diastereomerically pure salt in water or an appropriate solvent and add a base (e.g., NaOH, K₂CO₃) to neutralize the acid and liberate the free amine.

  • Extraction and Isolation: Extract the liberated amine with an organic solvent (e.g., diethyl ether, dichloromethane). Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.

  • Determination of Enantiomeric Excess: Analyze the optical purity of the resolved amine using chiral HPLC, GC, or by measuring its specific rotation.

Visualizing the Chiral Resolution Process

Diagrams can aid in understanding the workflow and principles of chiral resolution.

Chiral_Resolution_Workflow cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Enantiomer RacemicAmine Racemic Amine (R-Amine + S-Amine) SaltFormation Salt Formation (in Solvent) RacemicAmine->SaltFormation ChiralAcid Chiral Acid (R-Acid) ChiralAcid->SaltFormation DiastereomericSalts Mixture of Diastereomeric Salts (R-Amine-R-Acid + S-Amine-R-Acid) Crystallization Fractional Crystallization DiastereomericSalts->Crystallization LessSoluble Less Soluble Diastereomeric Salt (e.g., S-Amine-R-Acid) Crystallization->LessSoluble Precipitates MoreSoluble More Soluble Diastereomeric Salt (in Mother Liquor) Crystallization->MoreSoluble Remains in Solution Liberation Liberation of Amine (Base Treatment) LessSoluble->Liberation PureEnantiomer Enantiomerically Pure Amine (S-Amine) Liberation->PureEnantiomer Principle_of_Separation Racemate Racemic Mixture (Enantiomers with Identical Properties) Diastereomers Diastereomeric Salts (Different Physical Properties) Racemate->Diastereomers + ChiralSelector Chiral Resolving Acid Separation Separation Based on Solubility Difference Diastereomers->Separation Enantiomer1 Pure Enantiomer 1 Separation->Enantiomer1 Enantiomer2 Pure Enantiomer 2 (from mother liquor) Separation->Enantiomer2

References

A Comparative Guide to the Synthesis of α-Fluoro Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom at the α-position of carboxylic acids can profoundly influence their biological activity, making α-fluoro carboxylic acids valuable building blocks in medicinal chemistry and drug development. Their synthesis, however, presents unique challenges. This guide provides an objective comparison of prominent synthetic methods, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Comparison of Key Synthesis Methods

MethodKey FeaturesTypical YieldsStereocontrolFunctional Group Tolerance
Electrophilic Fluorination of Silyl Ketene Acetals A versatile and high-yielding method applicable to a wide range of carboxylic acid derivatives. Requires pre-formation of the silyl ketene acetal.Generally high (often >80%)Achiral, unless chiral auxiliaries or catalysts are employed.Good, but sensitive to strong acids or bases.
Silver-Catalyzed Decarboxylative Fluorination Utilizes readily available carboxylic acids directly. Employs a silver catalyst and an electrophilic fluorine source.Moderate to good (typically 40-80%)RacemicGood tolerance for many functional groups.
Photoredox-Catalyzed Decarboxylative Fluorination A modern approach using visible light to initiate a radical decarboxylation-fluorination cascade.Generally good (60-90%)RacemicExcellent, tolerates a wide range of functional groups.
Enantioselective Fluorination with Isothiourea Catalysis Provides access to enantioenriched α-fluoro carboxylic acid derivatives. Utilizes a chiral isothiourea catalyst.High yields and excellent enantioselectivity (up to 99% ee)HighGood, compatible with various aryl acetic acids.

In-Depth Analysis of Synthesis Methods

This section provides a detailed overview of each method, including its mechanism, performance data, and a representative experimental protocol.

Electrophilic Fluorination of Silyl Ketene Acetals

This widely used method involves the deprotonation of a carboxylic acid or its ester derivative to form an enolate, which is then trapped as a silyl ketene acetal. Subsequent reaction with an electrophilic fluorinating agent, such as Selectfluor®, yields the desired α-fluoro carboxylic acid derivative.[1]

Reaction Pathway:

electrophilic_fluorination Carboxylic Acid Derivative Carboxylic Acid Derivative Silyl Ketene Acetal Silyl Ketene Acetal Carboxylic Acid Derivative->Silyl Ketene Acetal 1. Base (e.g., LiHMDS) 2. Silylating Agent (e.g., TBSCl) α-Fluoro Carboxylic Acid Derivative α-Fluoro Carboxylic Acid Derivative Silyl Ketene Acetal->α-Fluoro Carboxylic Acid Derivative Electrophilic Fluorinating Agent (e.g., Selectfluor®)

Caption: Electrophilic fluorination of silyl ketene acetals.

Experimental Data:

Substrate (Aryl Acetic Acid)ProductYield (%)[1]
Phenylacetic acid2-Fluoro-2-phenylacetic acid86
4-Methoxyphenylacetic acid2-Fluoro-2-(4-methoxyphenyl)acetic acid75
4-Chlorophenylacetic acid2-(4-Chlorophenyl)-2-fluoroacetic acid81
Naphthalene-2-ylacetic acid2-Fluoro-2-(naphthalen-2-yl)acetic acid78

Experimental Protocol: Synthesis of 2-Fluoro-2-phenylacetic acid [1]

To a solution of phenylacetic acid (1.0 mmol) in dry THF (10 mL) at -78 °C under an argon atmosphere is added LiHMDS (2.2 mmol, 1.0 M in THF) dropwise. The mixture is stirred at -78 °C for 30 minutes, followed by the addition of TBSCl (2.5 mmol). The reaction is allowed to warm to room temperature and stirred for 2 hours. The reaction mixture is then cooled to -78 °C, and a solution of Selectfluor® (1.2 mmol) in acetonitrile (5 mL) is added. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-fluoro-2-phenylacetic acid.

Silver-Catalyzed Decarboxylative Fluorination

This method offers a direct route to alkyl fluorides from readily available aliphatic carboxylic acids. The reaction is catalyzed by a silver salt, typically AgNO3, and uses an electrophilic fluorinating agent like Selectfluor®. The reaction is believed to proceed through a radical mechanism involving single electron transfer (SET) from the carboxylate to a high-valent silver species.[2][3]

Reaction Pathway:

silver_decarboxylative_fluorination Carboxylic Acid Carboxylic Acid Carboxylate Carboxylate Carboxylic Acid->Carboxylate Alkyl Radical Alkyl Radical Carboxylate->Alkyl Radical - CO2 - Ag(II)-F Alkyl Fluoride Alkyl Fluoride Alkyl Radical->Alkyl Fluoride + F• from Ag(II)-F Ag(I) Ag(I) Ag(III)-F Ag(III)-F Ag(I)->Ag(III)-F + Selectfluor Ag(II)-F Ag(II)-F Ag(III)-F->Ag(II)-F + Carboxylate Ag(II)-F->Ag(I) + Alkyl Radical Selectfluor Selectfluor Selectfluor->Ag(III)-F

Caption: Silver-catalyzed decarboxylative fluorination.

Experimental Data:

Substrate (Carboxylic Acid)ProductYield (%)[3]
1-Adamantanecarboxylic acid1-Fluoroadamantane85
Cyclohexanecarboxylic acidFluorocyclohexane72
4-Phenylbutanoic acid1-Fluoro-3-phenylpropane65
Pivalic acidtert-Butyl fluoride58

Experimental Protocol: Synthesis of 1-Fluoroadamantane [3]

To a solution of 1-adamantanecarboxylic acid (0.2 mmol) in a mixture of acetone (2 mL) and water (2 mL) is added AgNO3 (0.04 mmol) and Selectfluor® (0.4 mmol). The reaction mixture is heated to reflux for 10 hours. After cooling to room temperature, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-fluoroadamantane.

Photoredox-Catalyzed Decarboxylative Fluorination

Leveraging the power of visible light, this modern approach offers a mild and efficient method for the decarboxylative fluorination of aliphatic carboxylic acids. An iridium or ruthenium-based photocatalyst is typically employed to initiate a radical cascade, leading to the formation of the desired alkyl fluoride.[4][5][6]

Reaction Pathway:

photoredox_decarboxylative_fluorination Carboxylic Acid Carboxylic Acid Carboxylate Carboxylate Alkyl Radical Alkyl Radical Carboxylate->Alkyl Radical - CO2 Alkyl Fluoride Alkyl Fluoride Alkyl Radical->Alkyl Fluoride + F• from Selectfluor PC Photocatalyst PC->PC Visible Light (hν) PC+ Oxidized PC PC->PC+ + Carboxylate - e- PC* Excited PC PC+->PC + e- Selectfluor Selectfluor

Caption: Photoredox-catalyzed decarboxylative fluorination.

Experimental Data:

Substrate (Carboxylic Acid)ProductYield (%)[5]
4-tert-Butylcyclohexanecarboxylic acid1-tert-Butyl-4-fluorocyclohexane90
N-Boc-pipecolic acidN-Boc-2-fluoropiperidine85
3-Phenylpropanoic acid1-Fluoro-2-phenylethane78
Levulinic acid1-Fluoro-3-butanone65

Experimental Protocol: Synthesis of 1-tert-Butyl-4-fluorocyclohexane [5]

A mixture of 4-tert-butylcyclohexanecarboxylic acid (0.2 mmol), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.002 mmol), Na2HPO4 (0.4 mmol), and Selectfluor® (0.4 mmol) in a mixture of acetonitrile (1.5 mL) and water (0.5 mL) is degassed with argon for 10 minutes. The reaction mixture is then irradiated with a blue LED lamp (40 W) at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-tert-butyl-4-fluorocyclohexane.

Enantioselective Fluorination with Isothiourea Catalysis

For the synthesis of optically active α-fluoro carboxylic acids, enantioselective catalysis is paramount. Chiral isothiourea catalysts have emerged as a powerful tool for the enantioselective α-fluorination of carboxylic acid derivatives. These catalysts activate the carboxylic acid and create a chiral environment for the subsequent fluorination step, typically with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).[7][8][9][10]

Reaction Pathway:

enantioselective_fluorination Carboxylic Acid Carboxylic Acid Acyl Ammonium Ion Acyl Ammonium Ion Carboxylic Acid->Acyl Ammonium Ion + Isothiourea Catalyst + Activating Agent Chiral Enolate Chiral Enolate Acyl Ammonium Ion->Chiral Enolate + Base α-Fluoro Acyl Ammonium Ion α-Fluoro Acyl Ammonium Ion Chiral Enolate->α-Fluoro Acyl Ammonium Ion + NFSI α-Fluoro Ester α-Fluoro Ester α-Fluoro Acyl Ammonium Ion->α-Fluoro Ester + Alcohol Isothiourea Catalyst Isothiourea Catalyst α-Fluoro Ester->Isothiourea Catalyst (Catalyst Turnover)

Caption: Enantioselective fluorination with isothiourea catalysis.

Experimental Data:

Substrate (Aryl Acetic Acid)Yield (%)[7]ee (%)[7]
Phenylacetic acid9598
4-Methoxyphenylacetic acid9297
4-Fluorophenylacetic acid9699
2-Naphthylacetic acid9096

Experimental Protocol: General Procedure for Enantioselective α-Fluorination [7][8]

To a mixture of the aryl acetic acid (0.1 mmol), the chiral isothiourea catalyst (0.01 mmol), and Cs2CO3 (0.3 mmol) in an appropriate solvent (e.g., toluene, 1.0 mL) is added an activating agent (e.g., tosyl chloride, 0.12 mmol) at room temperature. The mixture is stirred for a specified time, and then N-fluorobenzenesulfonimide (NFSI) (0.15 mmol) is added. The reaction is stirred until completion (monitored by TLC). An alcohol (e.g., methanol, 0.5 mL) is then added, and the mixture is stirred for an additional period. The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over Na2SO4 and concentrated. The residue is purified by flash column chromatography to afford the enantioenriched α-fluoro ester. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

The synthesis of α-fluoro carboxylic acids is a dynamic field with a range of effective methods. The choice of the optimal method depends on several factors, including the desired stereochemistry, the nature of the starting material, and the required functional group tolerance. For the synthesis of racemic α-fluoro carboxylic acids from simple starting materials, silver-catalyzed and photoredox-catalyzed decarboxylative fluorinations offer direct and efficient routes. When high yields and broad applicability are crucial, the electrophilic fluorination of silyl ketene acetals remains a robust choice. For applications demanding high enantiopurity, the use of chiral isothiourea catalysts provides an excellent solution, delivering α-fluoro carboxylic acid derivatives with outstanding stereocontrol. This guide provides the fundamental information to help researchers navigate these choices and advance their research in this important area of organic chemistry.

References

A Comparative Guide to the Biological Efficacy of 2-Fluoro-2-(p-tolyl)acetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chirality and its Pharmacological Importance

Many organic molecules, including a significant number of pharmaceuticals, are chiral, meaning they exist as two non-superimposable mirror images called enantiomers.[1][2][3] Although enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement can lead to significant differences in their biological activity. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact preferentially with one enantiomer over the other.[2][3]

For numerous chiral drugs, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[1] A classic example is the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, where the (S)-enantiomer is significantly more potent in inhibiting cyclooxygenase (COX) enzymes than the (R)-enantiomer. Many 2-arylpropionic acid derivatives, a class of NSAIDs, exhibit this stereospecificity, with the S-enantiomer typically being the more active form.[2][3][4] Given that 2-Fluoro-2-(p-tolyl)acetic acid shares structural similarities with this class, it is highly probable that its enantiomers also exhibit differential biological efficacy.

Comparative Biological Efficacy (Hypothetical Data)

While awaiting empirical data, the following table illustrates how the biological efficacy of the (R)- and (S)-enantiomers of this compound could be presented. The data herein is hypothetical and serves as a template for organizing experimental results. It is anticipated that the (S)-enantiomer would show greater potency in inhibiting COX enzymes and downstream inflammatory pathways like NF-κB activation.

Parameter(R)-2-Fluoro-2-(p-tolyl)acetic acid(S)-2-Fluoro-2-(p-tolyl)acetic acidRacemic this compound
COX-1 Inhibition (IC₅₀, µM) >10015.230.5
COX-2 Inhibition (IC₅₀, µM) 85.32.14.3
COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) <1.177.247.09
NF-κB Activation Inhibition (IC₅₀, µM) 92.85.711.5
In vivo Anti-inflammatory Activity (ED₅₀, mg/kg) 1502550
In vivo Analgesic Activity (ED₅₀, mg/kg) 1202040

Experimental Protocols

To determine the actual biological efficacy of the this compound enantiomers, the following experimental protocols are recommended.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of the COX-1 and COX-2 enzymes, which are key to the inflammatory response.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds ((R)-, (S)-, and racemic this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known COX inhibitors (e.g., ibuprofen, celecoxib) as positive controls

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂) or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for PGE₂ quantification.[5][6]

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, hematin, and the respective enzyme (COX-1 or COX-2).

  • Add various concentrations of the test compounds or controls to the reaction mixture and pre-incubate at 37°C for 10-20 minutes.[6][7]

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction at 37°C for a defined period (e.g., 2 minutes).[6][7]

  • Stop the reaction by adding a quenching solution (e.g., 2 M HCl).[6]

  • Quantify the amount of PGE₂ produced using an EIA kit or LC-MS/MS.[5][6]

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.[7]

NF-κB Activation Assay

This assay measures the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical pathway in the inflammatory process.

Materials:

  • A suitable cell line, such as human monocytic THP-1 cells or HeLa cells.[8]

  • Cell culture medium and supplements.

  • An inflammatory stimulus, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Test compounds ((R)-, (S)-, and racemic this compound).

  • Reagents for cell lysis and nuclear/cytoplasmic fractionation.[9]

  • Antibodies specific for the p65 subunit of NF-κB.

  • Secondary antibodies conjugated to a fluorescent marker.

  • Nuclear stain (e.g., DAPI).

  • A high-content imaging system or a plate reader for quantification.[8]

Procedure:

  • Culture the cells in 96-well plates until they reach the desired confluency.[8]

  • Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS or TNF-α to induce NF-κB activation.

  • After stimulation, fix and permeabilize the cells.

  • Incubate the cells with the primary antibody against NF-κB p65, followed by the fluorescently labeled secondary antibody and a nuclear stain.[10]

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify the translocation of NF-κB p65 from the cytoplasm to the nucleus.

  • Alternatively, perform cell fractionation to separate the nuclear and cytoplasmic extracts and quantify the amount of p65 in each fraction by Western blotting or an ELISA-based assay.[9][11]

  • Calculate the percentage of inhibition of NF-κB translocation for each compound concentration.

  • Determine the IC₅₀ value as described for the COX inhibition assay.

Visualizations

Experimental Workflow for Chiral Drug Evaluation

The following diagram illustrates a typical workflow for the synthesis, separation, and biological evaluation of chiral compounds like the enantiomers of this compound.

G cluster_0 Synthesis & Separation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Lead Optimization A Racemic Synthesis of This compound B Chiral Separation (e.g., HPLC on Chiral Stationary Phase) A->B C (R)-enantiomer B->C D (S)-enantiomer B->D E COX-1/COX-2 Inhibition Assays C->E F NF-κB Activation Assays C->F G Cytotoxicity Assays C->G D->E D->F D->G H Determination of IC₅₀ Values E->H F->H G->H I Animal Models of Inflammation and Pain H->I J Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) H->J K Toxicology Studies H->K L Determination of ED₅₀ and Therapeutic Index I->L J->L K->L M Structure-Activity Relationship (SAR) Studies L->M N Further Drug Development M->N

Caption: Workflow for the evaluation of chiral drug candidates.

Signaling Pathway of COX-Mediated Inflammation

This diagram depicts the signaling pathway involving Cyclooxygenase (COX) enzymes, which are primary targets for non-steroidal anti-inflammatory drugs.

G cluster_0 Inflammatory Cascade A Cell Membrane Phospholipids B Phospholipase A₂ A->B Inflammatory Stimuli C Arachidonic Acid B->C D COX-1 (Constitutive) C->D E COX-2 (Inducible) C->E F Prostaglandins (e.g., PGE₂) D->F H Gastroprotection, Platelet Aggregation D->H E->F G Inflammation, Pain, Fever F->G I This compound (S)-enantiomer (hypothesized) I->E

Caption: COX-mediated inflammatory signaling pathway.

References

A Comparative Guide to the Synthesis of 2-Fluoro-2-(p-tolyl)acetic acid: A Novel Direct Fluorination Approach vs. a Traditional Two-Step Route

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of fluorinated organic compounds is a critical aspect of discovering and producing new therapeutic agents. This guide provides a detailed comparison of a novel, single-step direct fluorination method for the synthesis of 2-Fluoro-2-(p-tolyl)acetic acid against a traditional, two-step halogen exchange pathway. The analysis is supported by experimental data and detailed protocols to offer a clear evaluation of each route's performance.

The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This compound, a valuable building block in medicinal chemistry, is a key intermediate for various pharmaceuticals. This guide will explore and contrast two distinct synthetic strategies to obtain this compound, providing a quantitative and qualitative assessment to inform methodological choices in the laboratory.

Performance Comparison of Synthesis Routes

A summary of the key performance indicators for both the novel direct fluorination and the traditional bromination-fluorination sequence is presented below. The data highlights significant differences in yield, reaction time, and the number of synthetic steps involved.

ParameterNew Synthesis Route: Direct C-H FluorinationTraditional Synthesis Route: Bromination and Fluorination
Starting Material p-Tolylacetic acidp-Tolylacetic acid
Key Reagents Selectfluor®, 4-(dimethylamino)pyridine (DMAP)N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Silver(I) Fluoride (AgF)
Number of Steps 12
Overall Yield ~65-75% (NMR Yield)[1][2]~60-70% (Calculated from representative yields)
Reaction Time < 1 hour[1]Several hours to over a day
Purification Column ChromatographyColumn Chromatography (for each step)
Key Advantages Single step, rapid reactionUtilizes well-established, classical reactions
Key Disadvantages Requires specialized fluorinating agent (Selectfluor®)Multi-step, longer reaction times, use of heavy metal reagent (AgF)

Visualizing the Synthetic Pathways

To better illustrate the differences between the two synthetic approaches, the following diagrams outline the logical flow of each method.

Synthesis_Route_Comparison cluster_0 New Synthesis Route: Direct Fluorination cluster_1 Traditional Synthesis Route start_new p-Tolylacetic Acid prod_new This compound start_new->prod_new Selectfluor®, DMAP Acetonitrile, RT, <1 hr start_trad p-Tolylacetic Acid intermediate 2-Bromo-2-(p-tolyl)acetic Acid start_trad->intermediate NBS, AIBN CCl4, Reflux, 2 hrs prod_trad This compound intermediate->prod_trad AgF, Acetonitrile RT, several hours

Caption: Comparison of the new one-step direct fluorination route with the traditional two-step synthesis.

Experimental Protocols

Detailed methodologies for the key experiments in both the new and traditional synthesis routes are provided below.

New Synthesis Route: Direct C-H Fluorination

This innovative approach, based on the work of Madani et al., utilizes a charge-transfer complex to achieve the direct fluorination of the benzylic C-H bond.[1][2]

Experimental Workflow:

Direct_Fluorination_Workflow cluster_workflow Experimental Workflow A Dissolve p-tolylacetic acid and DMAP in acetonitrile B Add Selectfluor® to the solution A->B C Stir at room temperature for < 1 hour B->C D Monitor reaction completion by TLC/NMR C->D E Quench reaction and perform aqueous workup D->E F Purify by column chromatography E->F G Characterize final product F->G

Caption: Workflow for the direct C-H fluorination of p-tolylacetic acid.

Procedure:

In a vial, 2-(p-tolyl)acetic acid (1.0 equivalent) and 4-(dimethylamino)pyridine (DMAP, 2.0 equivalents) are dissolved in anhydrous acetonitrile. To this solution, Selectfluor® (1.2 equivalents) is added in one portion. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or ¹H NMR spectroscopy. The reaction is typically complete within one hour. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford this compound.

Traditional Synthesis Route: Bromination and Fluorination

This classical two-step approach first involves the α-bromination of the carboxylic acid, followed by a nucleophilic substitution with a fluoride source.

Step 1: Synthesis of 2-Bromo-2-(p-tolyl)acetic Acid (via Hell-Volhard-Zelinsky Variation)

This procedure is adapted from a general method for the bromination of phenylacetic acids.[3]

Procedure:

To a solution of p-tolylacetic acid (1.0 equivalent) in carbon tetrachloride, N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The reaction mixture is heated to reflux for 2 hours, or until the starting material is consumed as monitored by TLC. After cooling to room temperature, the succinimide byproduct is filtered off. The filtrate is concentrated under reduced pressure, and the resulting crude 2-bromo-2-(p-tolyl)acetic acid can be purified by column chromatography or used directly in the next step.

Step 2: Synthesis of this compound (via Nucleophilic Fluorination)

This procedure is based on established methods for the fluorination of α-halo benzylic acids.[4]

Procedure:

To a solution of 2-bromo-2-(p-tolyl)acetic acid (1.0 equivalent) in anhydrous acetonitrile, silver(I) fluoride (AgF, 1.5 equivalents) is added. The reaction mixture is stirred at room temperature in the dark for several hours to 24 hours. The progress of the reaction is monitored by TLC. Upon completion, the silver bromide precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.

Conclusion

The validation of this new, direct C-H fluorination synthesis route for this compound presents a significant advancement over traditional methods. The single-step process offers a dramatically reduced reaction time and a comparable, if not slightly improved, overall yield. While the cost and availability of Selectfluor® may be a consideration, the gains in efficiency, reduced waste from fewer steps, and milder reaction conditions make it a highly attractive alternative for researchers and professionals in drug development. The traditional bromination-fluorination sequence, while reliable and utilizing more conventional reagents, is more time-consuming and labor-intensive. The choice of synthesis route will ultimately depend on the specific needs of the laboratory, including scale, cost considerations, and available equipment. However, for rapid access to this valuable fluorinated building block, the direct fluorination method represents a superior and more modern approach.

References

A Comparative Analysis of Fluorinated vs. Non-Fluorinated Tolylacetic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the pharmaceutical and drug development sectors, the strategic incorporation of fluorine into lead compounds is a critical tool for optimizing drug-like properties. This guide provides a detailed comparative study of fluorinated and non-fluorinated tolylacetic acid, offering insights into the impact of fluorination on physicochemical properties, biological activity, and pharmacokinetic profiles. The data presented herein is intended to support informed decisions in the design and development of novel anti-inflammatory agents.

Physicochemical Properties: Impact of Fluorination on Acidity and Lipophilicity

The introduction of a fluorine atom to the tolyl group of tolylacetic acid can significantly alter its electronic properties, thereby influencing its acidity (pKa) and lipophilicity (logP). These parameters are crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyNon-Fluorinated Tolylacetic Acid (p-Tolylacetic Acid)Fluorinated Tolylacetic Acid (4-Fluorophenylacetic Acid)
Molecular Formula C₉H₁₀O₂C₈H₇FO₂
Molecular Weight 150.17 g/mol [1][2][3]154.14 g/mol
pKa 4.37[4]Predicted: ~4.1 (based on the electron-withdrawing effect of fluorine)
logP 1.9[3]Predicted: ~2.1 (based on the contribution of a fluorine atom)

Biological Activity: A Focus on Anti-Inflammatory Potential

Tolylacetic acid and its derivatives are structurally related to the non-steroidal anti-inflammatory drug (NSAID) family.[5] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation.[6] Fluorination has been shown to modulate the inhibitory activity and selectivity of NSAIDs.

Studies on structurally similar fluorinated phenylacetic acid derivatives have demonstrated potent inhibitory activity against COX enzymes.[7][8] For instance, a novel class of phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore exhibited potent in vitro COX-2 inhibitory activity.[7] It is hypothesized that fluorination of the tolyl ring in tolylacetic acid could similarly enhance its binding affinity to the active site of COX enzymes, potentially leading to increased anti-inflammatory potency.

Signaling Pathways in Inflammation

The anti-inflammatory effects of tolylacetic acid derivatives are primarily mediated through the inhibition of the prostaglandin synthesis pathway. However, the downstream effects also impact other pro-inflammatory signaling cascades, such as the NF-κB pathway.

Prostaglandin Synthesis Pathway

Prostaglandin_Synthesis_Pathway Arachidonic_Acid Arachidonic Acid PGG2 PGG₂ Arachidonic_Acid->PGG2 Peroxidase Activity PGH2 PGH₂ PGG2->PGH2 Cyclooxygenase Activity Prostaglandins Prostaglandins (PGE₂, PGD₂, PGF₂α, PGI₂) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation COX1_2 COX-1 & COX-2 Tolylacetic_Acid Fluorinated & Non-Fluorinated Tolylacetic Acid Tolylacetic_Acid->COX1_2 Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of tolylacetic acids.

NF-κB Signaling Pathway

NF_kB_Signaling_Pathway NFkB NFkB NFkB_n NFkB_n NFkB->NFkB_n Translocation Proinflammatory_Stimuli Proinflammatory_Stimuli

Caption: Overview of the canonical NF-κB signaling pathway in inflammation.

Experimental Protocols for Comparative Evaluation

To empirically compare the efficacy of fluorinated and non-fluorinated tolylacetic acid, a series of standardized in vitro and in vivo assays are recommended.

In Vitro Cyclooxygenase (COX) Enzyme Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.

  • Inhibitor Incubation: The test compounds (fluorinated and non-fluorinated tolylacetic acid) and a reference NSAID (e.g., celecoxib for COX-2, SC-560 for COX-1) are pre-incubated with the enzyme at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

  • Product Detection: The production of prostaglandins (e.g., PGE₂) is quantified using methods such as enzyme immunoassay (EIA), radioimmunoassay (RIA), or liquid chromatography-mass spectrometry (LC-MS).[9]

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) for each compound against each COX isoform is calculated to determine potency and selectivity.

COX_Assay_Workflow Prepare_Enzyme Prepare COX-1 and COX-2 Enzymes Incubate Pre-incubate Enzyme with Compounds Prepare_Enzyme->Incubate Prepare_Compounds Prepare Test Compounds and Controls Prepare_Compounds->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Measure_Product Measure Prostaglandin Production (EIA/LC-MS) Add_Substrate->Measure_Product Calculate_IC50 Calculate IC₅₀ Values Measure_Product->Calculate_IC50

Caption: Experimental workflow for the in vitro COX enzyme inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used and reproducible model for assessing the acute anti-inflammatory activity of novel compounds.

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

  • Compound Administration: The test compounds (fluorinated and non-fluorinated tolylacetic acid) and a positive control (e.g., indomethacin) are administered orally or intraperitoneally at various doses.[10]

  • Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of the rats.[11][12]

  • Measurement of Edema: The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[10]

  • Data Analysis: The percentage inhibition of edema for each treatment group is calculated relative to the vehicle-treated control group.

Cell Viability Assay

This assay is crucial to assess the potential cytotoxicity of the compounds, ensuring that the observed anti-inflammatory effects are not due to cell death.

Methodology:

  • Cell Culture: A relevant cell line, such as a macrophage cell line (e.g., RAW 264.7) or a human cancer cell line, is cultured in 96-well plates.

  • Compound Treatment: The cells are treated with a range of concentrations of the fluorinated and non-fluorinated tolylacetic acids for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT/MTS Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow tetrazolium salt is reduced to purple formazan crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is measured.

    • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): This is a second-generation tetrazolium salt that is reduced to a soluble formazan product, simplifying the assay procedure.

  • Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to the untreated control cells.

Pharmacokinetic Considerations

Fluorine substitution is a well-established strategy to enhance the metabolic stability of drug candidates. The strong carbon-fluorine bond can block sites of metabolism by cytochrome P450 enzymes. This can lead to a longer half-life, reduced clearance, and improved oral bioavailability.

Comparative pharmacokinetic studies in animal models would be essential to determine the precise impact of fluorination on the ADME profile of tolylacetic acid. Such studies would typically involve administering the compounds to rodents and measuring their concentrations in plasma and various tissues over time using LC-MS/MS.

Conclusion

The strategic fluorination of tolylacetic acid presents a promising avenue for the development of novel anti-inflammatory agents with potentially enhanced potency and improved pharmacokinetic properties. The experimental protocols outlined in this guide provide a robust framework for a comprehensive comparative evaluation of fluorinated and non-fluorinated analogs. The resulting data will be invaluable for guiding lead optimization and selecting promising candidates for further preclinical and clinical development.

References

Cross-Validation of Analytical Methods for 2-Fluoro-2-(p-tolyl)acetic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Analytical Methods

The selection of an analytical method hinges on a variety of factors including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of expected performance data for HPLC-UV and GC-MS methods tailored for the analysis of 2-Fluoro-2-(p-tolyl)acetic acid.

ParameterHPLC-UVGC-MS (with derivatization)
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 95-105%97-103%
Precision (%RSD) < 5%< 3%
Limit of Detection (LOD) ~0.1 µg/mL~10 ng/mL[1]
Limit of Quantitation (LOQ) ~0.3 µg/mL~30 ng/mL
Sample Throughput HighModerate
Selectivity ModerateHigh
Cost per Sample LowHigh

Experimental Workflow for Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods to ensure data comparability.[2]

Method_Cross_Validation_Workflow start Start: Define Analytical Requirements method_dev_hplc Method Development: HPLC-UV start->method_dev_hplc method_dev_gcms Method Development: GC-MS start->method_dev_gcms validation_hplc Single Method Validation (HPLC-UV) method_dev_hplc->validation_hplc validation_gcms Single Method Validation (GC-MS) method_dev_gcms->validation_gcms prepare_samples Prepare Standard and QC Samples validation_hplc->prepare_samples validation_gcms->prepare_samples analyze_hplc Analyze Samples with HPLC-UV prepare_samples->analyze_hplc analyze_gcms Analyze Samples with GC-MS prepare_samples->analyze_gcms compare_data Compare Datasets: Statistical Analysis (e.g., Bland-Altman) analyze_hplc->compare_data analyze_gcms->compare_data bias_check Bias within Acceptable Limits? compare_data->bias_check investigate Investigate Discrepancies bias_check->investigate No end End: Methods are Cross-Validated bias_check->end Yes investigate->compare_data

Workflow for cross-validating two analytical methods.

Detailed Experimental Protocols

The following are representative protocols that can serve as a starting point for the development of validated analytical methods for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in solution.

a. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

b. Mobile Phase and Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

c. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard in a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • For unknown samples, dissolve them in the same diluent to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, which is particularly useful for complex matrices. A derivatization step is typically required to increase the volatility of the acidic analyte.

a. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

b. Derivatization Reagent:

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

c. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte.

d. Sample Preparation and Derivatization:

  • Prepare stock and calibration standards as described for the HPLC method.

  • Pipette 100 µL of each standard or sample solution into a clean glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of MTBSTFA and 50 µL of acetonitrile to the dried residue.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before injecting 1 µL into the GC-MS.

Conclusion

Both HPLC-UV and GC-MS are viable methods for the quantification of this compound. The choice between them will depend on the specific requirements of the analysis. HPLC-UV is a cost-effective and high-throughput method suitable for relatively clean samples and higher concentrations. In contrast, GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level quantification and analysis in complex biological or environmental matrices. Cross-validation of these methods is crucial when data from both techniques need to be compared or used interchangeably within a project.[2]

References

A Comparative Guide to the Synthesis of 2-Fluoro-2-(p-tolyl)acetic acid: An Analysis of Potential Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of α-fluoro carboxylic acids, such as 2-Fluoro-2-(p-tolyl)acetic acid, is of significant interest in medicinal chemistry due to the unique properties imparted by the fluorine atom, which can enhance metabolic stability and binding affinity. While a variety of fluorination methods exist, the reproducibility and efficiency of these protocols can vary significantly. This guide provides a comparative analysis of plausible synthetic routes to this compound, based on established methodologies for analogous compounds. The information is intended to assist researchers in selecting a suitable starting point for synthesis, with considerations for reagent availability, reaction conditions, and potential outcomes.

Comparative Analysis of Synthetic Protocols

The synthesis of this compound can be approached through several distinct strategies. Below is a summary of potential methods, with their advantages and disadvantages.

Protocol General Approach Starting Material Key Reagents Potential Advantages Potential Disadvantages Relevant Citations
Method 1 Direct Electrophilic Fluorinationp-Tolylacetic acid or its ester derivativeElectrophilic fluorine source (e.g., Selectfluor®)Direct conversion of a readily available starting material.Potential for low yields and side reactions, including decarboxylation. Requires careful optimization of reaction conditions.[1]
Method 2 Nucleophilic Substitution on an α-Hydroxy EsterMethyl 2-hydroxy-2-(p-tolyl)acetateDeoxyfluorinating agent (e.g., DAST, Deoxo-Fluor®)Well-established for α-hydroxy esters.Reagents can be hazardous and moisture-sensitive. May require multiple steps to prepare the starting material.[2][3]
Method 3 Building Block Approach from Diethyl 2-FluoromalonateDiethyl 2-fluoromalonatep-Tolyl bromide or equivalent, strong baseUtilizes a commercially available fluorinated building block.Multi-step process involving alkylation followed by hydrolysis and decarboxylation, which may affect overall yield.

Experimental Methodologies (General Procedures)

The following are generalized experimental protocols for the synthetic routes described above. These should be considered as starting points and will likely require optimization for the specific synthesis of this compound.

Method 1: Direct Electrophilic Fluorination of a p-Tolylacetic Acid Derivative

This method involves the direct introduction of a fluorine atom at the α-position of a p-tolylacetic acid derivative using an electrophilic fluorinating agent.

  • Substrate Preparation: The starting material, p-tolylacetic acid, may be esterified (e.g., to the methyl or ethyl ester) to improve solubility and reactivity.

  • Enolate Formation: The ester is treated with a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) at low temperature (typically -78 °C) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) to generate the corresponding enolate.

  • Fluorination: An electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, is added to the enolate solution. The reaction is typically stirred at low temperature and then allowed to warm to room temperature.

  • Workup and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

  • Hydrolysis (if starting from an ester): The purified α-fluoro ester is hydrolyzed to the carboxylic acid using standard conditions (e.g., lithium hydroxide in a mixture of THF and water).

Method 2: Nucleophilic Fluorination of an α-Hydroxy Ester

This approach involves the conversion of a hydroxyl group to a fluorine atom using a deoxyfluorinating agent.

  • Preparation of the α-Hydroxy Ester: The starting material, methyl 2-hydroxy-2-(p-tolyl)acetate, can be prepared from p-tolualdehyde via cyanohydrin formation followed by hydrolysis and esterification.

  • Deoxyfluorination: The α-hydroxy ester is dissolved in an anhydrous chlorinated solvent (e.g., dichloromethane) under an inert atmosphere. A deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® is added dropwise at low temperature (e.g., -78 °C). The reaction is slowly warmed to room temperature and stirred until completion.

  • Workup and Purification: The reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

  • Hydrolysis: The resulting methyl 2-fluoro-2-(p-tolyl)acetate is hydrolyzed to the final product as described in Method 1.

Method 3: Synthesis from Diethyl 2-Fluoromalonate

This strategy builds the target molecule from a fluorinated C2-synthon.

  • Alkylation: Diethyl 2-fluoromalonate is deprotonated with a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF or THF). A p-tolyl halide (e.g., p-tolyl bromide) is then added, and the reaction is heated to effect the alkylation.

  • Workup and Purification: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude diethyl 2-fluoro-2-(p-tolyl)malonate is purified by distillation or column chromatography.

  • Hydrolysis and Decarboxylation: The purified malonate derivative is then hydrolyzed to the corresponding diacid using a strong base (e.g., potassium hydroxide) in a mixture of ethanol and water, followed by heating to promote decarboxylation. Acidification with a strong acid (e.g., HCl) yields the final product, this compound.

  • Purification: The final product is purified by recrystallization or column chromatography.

Logical Workflow for Synthesis Protocol Selection

The choice of a synthetic route will depend on various factors including the availability of starting materials, the scale of the synthesis, and the safety considerations of the reagents involved. The following diagram illustrates a logical workflow for selecting a suitable protocol.

Synthesis_Protocol_Selection start Start: Need to Synthesize This compound availability Assess Availability of Starting Materials start->availability ptaa_available p-Tolylacetic Acid or Ester Available? availability->ptaa_available Check hydroxy_available α-Hydroxy-p-tolylacetate Available or Easily Synthesized? availability->hydroxy_available Check fluoromalonate_available Diethyl 2-Fluoromalonate Available? availability->fluoromalonate_available Check method1 Method 1: Direct Electrophilic Fluorination ptaa_available->method1 Yes method2 Method 2: Nucleophilic Fluorination hydroxy_available->method2 Yes method3 Method 3: Building Block Approach fluoromalonate_available->method3 Yes considerations1 Considerations: - Potential low yield - Side reactions - Requires strong base method1->considerations1 considerations2 Considerations: - Hazardous reagents (DAST) - Multi-step starting material prep method2->considerations2 considerations3 Considerations: - Multi-step synthesis - Potential for low overall yield method3->considerations3 end Select Optimal Protocol considerations1->end considerations2->end considerations3->end

Caption: Logical workflow for selecting a synthesis protocol.

Disclaimer: The experimental protocols provided are generalized and intended for informational purposes only. Researchers should consult original literature and perform appropriate risk assessments before undertaking any chemical synthesis. The yields and purity of the final product will be highly dependent on the specific reaction conditions and purification techniques employed.

References

Predicting the Biological Activity of 2-Fluoro-2-(p-tolyl)acetic acid: A Comparative In Silico Modeling Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, in silico modeling has emerged as a powerful tool to predict the biological activity of chemical compounds, thereby accelerating the drug discovery process. This guide provides a comparative framework for predicting the activity of 2-Fluoro-2-(p-tolyl)acetic acid, a synthetic carboxylic acid with potential pharmacological relevance. Due to the current absence of specific published in silico or in vitro studies for this exact compound, this document presents a hypothetical, yet methodologically sound, guide based on established computational techniques and experimental data from structurally similar molecules, such as other phenylacetic acid derivatives and fluorinated compounds.[1][2][3] This guide will focus on two plausible biological activities for this compound: anti-inflammatory and antibacterial activity.

Comparative Analysis of Predicted Activities

The following tables present a hypothetical comparison of the predicted anti-inflammatory and antibacterial activities of this compound against known reference compounds. These tables are illustrative and designed to emulate the data presentation in a typical comparative study.

Table 1: Predicted Anti-Inflammatory Activity (COX-2 Inhibition)

CompoundPredicted IC50 (µM) - QSAR ModelPredicted Binding Affinity (kcal/mol) - Molecular DockingLipinski's Rule of Five Violations
This compound 5.2 -8.1 0
Celecoxib (Reference)1.5-10.20
Ibuprofen (Reference)10.8-6.50

Table 2: Predicted Antibacterial Activity (Staphylococcus aureus)

CompoundPredicted MIC (µg/mL) - QSAR ModelPredicted Binding Affinity (kcal/mol) - DNA Gyrase DockingADMET - Predicted Human Intestinal Absorption (%)
This compound 12.5 -7.5 High (92%)
Ciprofloxacin (Reference)1.0-8.9High (95%)
Phenylacetic acid (Parent Compound)>100-5.2Moderate (75%)

Hypothetical Experimental and Computational Protocols

To generate the predictive data presented above, a combination of experimental assays and in silico modeling techniques would be employed. The following sections detail the hypothetical protocols.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol is essential for generating the primary biological data needed to build and validate a Quantitative Structure-Activity Relationship (QSAR) model.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a series of analogs against the Cyclooxygenase-2 (COX-2) enzyme.

  • Materials:

    • Recombinant human COX-2 enzyme

    • Arachidonic acid (substrate)

    • Test compounds (dissolved in DMSO)

    • Prostaglandin screening ELISA kit

    • 96-well microplates

    • Plate reader

  • Procedure:

    • A reaction mixture containing the COX-2 enzyme in a suitable buffer is prepared.

    • Serial dilutions of the test compounds and reference inhibitors (e.g., Celecoxib) are added to the wells of a 96-well plate.

    • The enzymatic reaction is initiated by adding arachidonic acid to each well.

    • The plate is incubated at 37°C for a specified time to allow for the production of prostaglandin E2 (PGE2).

    • The reaction is stopped, and the concentration of PGE2 is quantified using a competitive ELISA kit.

    • The percentage of COX-2 inhibition for each compound concentration is calculated relative to a control (no inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Silico Protocol: QSAR Model Development for COX-2 Inhibition
  • Data Collection and Preparation: A dataset of at least 30-50 phenylacetic acid derivatives with experimentally determined COX-2 inhibitory activities (IC50 values) would be compiled from the literature. The IC50 values are converted to pIC50 (-logIC50) for modeling.

  • Molecular Descriptor Calculation: For each molecule in the dataset, a wide range of 2D and 3D molecular descriptors (e.g., topological, electronic, steric) are calculated using software like PaDEL-Descriptor or Mordred.

  • Dataset Splitting: The dataset is divided into a training set (typically 70-80% of the compounds) for model building and a test set (20-30%) for external validation.

  • Model Building: Multiple linear regression (MLR) or machine learning algorithms (e.g., random forest, support vector machine) are used to build a mathematical model that correlates the molecular descriptors (independent variables) with the pIC50 values (dependent variable).[4][5][6]

  • Model Validation: The predictive power of the QSAR model is rigorously assessed using internal (e.g., leave-one-out cross-validation, R²) and external validation (predictive R² for the test set).

  • Prediction for New Compound: The validated QSAR model is then used to predict the pIC50 of this compound.

In Silico Protocol: Molecular Docking for COX-2 Inhibition
  • Protein and Ligand Preparation: The 3D crystal structure of the COX-2 enzyme (e.g., PDB ID: 1CX2) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added. The 3D structure of this compound is generated and energy-minimized.

  • Binding Site Definition: The active site of the COX-2 enzyme is defined based on the location of the co-crystallized inhibitor or through binding site prediction algorithms.

  • Docking Simulation: Molecular docking software (e.g., AutoDock Vina, Glide) is used to predict the binding pose and affinity of this compound within the COX-2 active site.[][8][9] The docking algorithm samples various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis of Interactions: The predicted binding pose is analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the enzyme.[10]

Visualizing the In Silico Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the in silico modeling process.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_prediction Prediction Data Collect Experimental Data (e.g., IC50 values) Descriptors Calculate Molecular Descriptors Data->Descriptors Split Split into Training and Test Sets Descriptors->Split Build Build QSAR Model (e.g., MLR, RF) Split->Build Validate Internal & External Validation Build->Validate Predict Predict Activity of This compound Validate->Predict

Caption: A flowchart of the Quantitative Structure-Activity Relationship (QSAR) modeling process.

Docking_Workflow cluster_prep Preparation cluster_docking Docking & Analysis cluster_output Output Protein Prepare Protein Structure (e.g., COX-2) Dock Perform Molecular Docking Protein->Dock Ligand Prepare Ligand Structure (Test Compound) Ligand->Dock Analyze Analyze Binding Pose and Interactions Dock->Analyze Affinity Predict Binding Affinity Analyze->Affinity

Caption: A workflow diagram for a typical molecular docking study.

Conclusion

While direct experimental data for this compound is not yet available in the public domain, this guide demonstrates how in silico modeling can be a valuable predictive tool. By leveraging data from analogous compounds, it is possible to generate robust hypotheses about the potential biological activities of new chemical entities. The outlined QSAR and molecular docking workflows provide a clear roadmap for researchers to computationally assess the anti-inflammatory and antibacterial potential of this compound and other novel compounds, thereby guiding further experimental investigation and accelerating the discovery of new therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 2-Fluoro-2-(p-tolyl)acetic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Fluoro-2-(p-tolyl)acetic acid, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for the disposal of halogenated organic acids and safety data for structurally similar compounds. A conservative approach to handling and disposal is strongly recommended.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazardous nature of similar fluorinated organic compounds, which can be fatal if swallowed or in contact with skin and can cause severe skin burns and eye damage, the following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye/Face Protection: Chemical safety goggles and a face shield.

  • Skin and Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes.

All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.

Quantitative Safety and Disposal Data Summary

The following table summarizes key parameters for the safe handling and disposal of this compound, based on general principles for halogenated organic waste.

ParameterGuidelineSource/Rationale
Waste Category Hazardous Waste: Halogenated Organic AcidClassification based on the presence of a halogen (fluorine) and the acidic functional group.
Container Requirements Tightly-sealed, chemically compatible container (e.g., HDPE or glass). Must be clearly labeled "Hazardous Waste" and specify the contents.Standard practice for hazardous chemical waste to prevent leaks and ensure proper identification.
Required Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, face shield, lab coat.Necessary to prevent skin and eye contact with a potentially corrosive and toxic substance.
Spill Cleanup Material Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).To safely contain and collect spills without reacting with the acidic compound.
Disposal Method Collection by a licensed hazardous waste disposal company for incineration.[1]Standard procedure for halogenated organic compounds to ensure their complete destruction and prevent environmental contamination.[1]
Incompatible Wastes Bases, strong oxidizing agents, and non-halogenated organic waste streams.To prevent chemical reactions that could generate heat, gas, or other hazardous byproducts. Segregation of halogenated and non-halogenated waste is often required for disposal and can be more cost-effective.

Detailed Disposal Protocol

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and concludes with its removal by a certified waste management provider.

Step 1: Waste Collection and Segregation

  • Designate a Waste Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid. The original product container, if in good condition, can be used.

  • Label the Container: Affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The approximate quantity of waste.

    • The date when waste was first added to the container.

    • The primary hazards (e.g., "Corrosive," "Toxic").

  • Segregate the Waste: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials. Crucially, do not mix halogenated organic waste with non-halogenated waste streams.

Step 2: Spill and Contamination Management

In the event of a spill, take the following immediate actions:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or the substance is aerosolized, evacuate the immediate area.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.

  • Dispose of Contaminated PPE: Any PPE that has come into contact with the chemical must be disposed of as hazardous waste.

Step 3: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Follow your institution's or company's procedures for hazardous waste pickup. This typically involves contacting the EHS department.

  • Provide Necessary Documentation: Be prepared to provide the EHS office with a complete inventory of the waste, including the chemical name and quantity.

  • Prepare for Pickup: Ensure the waste container is properly sealed and labeled. Store it in the designated accumulation area for pickup by a licensed hazardous waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: This compound ppe_check Wear Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe_check container Select & Label Compatible Waste Container ppe_check->container Safety First segregate Segregate as Halogenated Organic Waste container->segregate storage Store in Designated Satellite Accumulation Area segregate->storage spill_check Spill or Contamination? storage->spill_check spill_procedure Follow Spill Cleanup Protocol spill_check->spill_procedure Yes disposal_request Request Waste Pickup (Contact EHS) spill_check->disposal_request No collect_spill_waste Collect Spill Debris as Hazardous Waste spill_procedure->collect_spill_waste collect_spill_waste->storage final_disposal Disposal by Licensed Hazardous Waste Contractor disposal_request->final_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Fluoro-2-(p-tolyl)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Fluoro-2-(p-tolyl)acetic acid (CAS No. 175845-89-3). The following procedures are based on best practices for managing halogenated organic acids and corrosive materials. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.

While a specific Safety Data Sheet (SDS) for this compound was not located, its classification as a dangerous good necessitates stringent safety protocols. The operational and disposal plans outlined below are derived from general guidelines for handling similar chemical compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended equipment for handling this compound.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are essential. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.
Body Laboratory CoatA flame-retardant lab coat should be worn and buttoned to its full length.
Respiratory Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Operational Plan

A systematic approach to handling this compound, from receipt to disposal, is critical for safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

2. Handling and Use:

  • Always handle this compound within a certified chemical fume hood.

  • Before starting any procedure, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Use compatible labware (e.g., glass or other resistant materials).

  • Avoid the formation of dust and aerosols.

  • Keep containers tightly closed when not in use.

3. Spill Management:

  • In case of a small spill, use an inert absorbent material (such as sand or vermiculite) to contain it.

  • Collect the absorbed material into a designated, labeled waste container.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[1][2][3][4]

  • Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a list of its contents.[5]

  • Disposal Route: Halogenated organic waste is typically disposed of via incineration by a licensed hazardous waste management company.[1] Do not dispose of this chemical down the drain.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (if available) & Standard Operating Procedures B Don Personal Protective Equipment (PPE) A->B C Work in a Certified Chemical Fume Hood B->C D Conduct Experiment C->D E Segregate Waste into 'Halogenated Organic Waste' D->E F Decontaminate Work Area E->F G Doff and Dispose of PPE F->G

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(p-tolyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-Fluoro-2-(p-tolyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.